Product packaging for 5-Methyl-3(2H)-pyridazinone(Cat. No.:CAS No. 54709-94-3)

5-Methyl-3(2H)-pyridazinone

Cat. No.: B1296387
CAS No.: 54709-94-3
M. Wt: 110.11 g/mol
InChI Key: MMDFKVYPOQFQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B1296387 5-Methyl-3(2H)-pyridazinone CAS No. 54709-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDFKVYPOQFQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316165
Record name 5-Methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54709-94-3
Record name 54709-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methyl-3(2H)-pyridazinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of 5-Methyl-3(2H)-pyridazinone. The information is curated to support research and development endeavors in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a heterocyclic organic compound with a pyridazinone core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
CAS Number 54709-94-3[1]
Melting Point 151-153 °C[2]
Boiling Point Not experimentally reported.
Density (Predicted) 1.2 ± 0.1 g/cm³[3]
pKa (Predicted) 11.50 ± 0.40
Appearance White to yellow solid
Solubility No specific experimental data found for this compound. However, for the structurally similar 6-phenyl-pyridazin-3(2H)-one, solubility is low in water and increases in organic solvents, being freely soluble in DMSO.[4][5][6]

Spectral Data

The structural elucidation of this compound is supported by the following spectral data.

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ 11.38 (br s, 1H, NH), 7.66 (s, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃)[1]
¹³C NMR Specific experimental data for this compound is not readily available. However, for pyridazinone derivatives, the carbonyl carbon typically appears in the range of 158-161 ppm.[7]
Infrared (IR) Key characteristic peaks for the pyridazinone ring include a C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. C-H stretching and bending, as well as C=N stretching, are also expected.[8]
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 110. Common fragmentation patterns for heterocyclic compounds involve the loss of small neutral molecules like CO and N₂.[9][10][11][12][13]

Experimental Protocols

Synthesis of this compound[1]

A common synthetic route to this compound involves the reaction of a furanone derivative with hydrazine hydrate.

Materials:

  • 5-Hydroxy-4-methyl-5H-furan-2-one

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Silica gel

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • A mixture of 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) and hydrazine hydrate (4.38 g, 87.6 mmol) is stirred vigorously in tetrahydrofuran at room temperature for 1.5 hours.

  • Once a solid precipitate begins to form, the reaction mixture is heated to 60 °C and maintained overnight.

  • Upon completion of the reaction, the crude product is adsorbed onto silica gel.

  • The product is purified by column chromatography using an eluent gradient of 0% to 10% methanol in a 1:1 mixture of ethyl acetate and dichloromethane.

  • This procedure typically yields 7.7 g (80%) of this compound.

G Synthesis Workflow for this compound start Start Materials: 5-Hydroxy-4-methyl-5H-furan-2-one Hydrazine Hydrate THF reaction Reaction: Stir at room temperature for 1.5h, then heat at 60°C overnight start->reaction adsorption Adsorption onto Silica Gel reaction->adsorption purification Column Chromatography: Eluent: 0-10% MeOH in 1:1 EtOAc/DCM adsorption->purification product Final Product: This compound purification->product

Synthesis Workflow

Biological Activity and Signaling Pathway

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activities. A significant body of research has identified the pyridazinone moiety as a critical determinant for the inhibition of phosphodiesterase 3 (PDE3).[14][15][16] While direct experimental evidence for this compound as a PDE3 inhibitor is not yet published, its structural features strongly suggest potential activity within this class.

Phosphodiesterase 3 is a key enzyme in the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the hydrolysis of cAMP, PDE3 inhibitors lead to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that can result in various physiological responses, including vasodilation and increased cardiac contractility.[17]

G Proposed Signaling Pathway of this compound via PDE3 Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Hormone/Neurotransmitter Ligand->GPCR Binds to ATP ATP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Produces 5_Methyl_pyridazinone This compound (Proposed Inhibitor) 5_Methyl_pyridazinone->PDE3 Inhibits Downstream Downstream Cellular Responses (e.g., Vasodilation, Inotropy) PKA->Downstream Phosphorylates targets leading to

Proposed PDE3 Inhibition Pathway

The structure-activity relationship (SAR) studies of various pyridazinone derivatives have shown that the lactam functionality of the pyridazinone ring is a crucial element for PDE3 inhibitory activity.[14][15] The presence of a methyl group at the 5-position, as in the case of this compound, is also a common feature in other biologically active pyridazinone-based PDE inhibitors.[17][18] These structural similarities provide a strong rationale for investigating this compound as a potential modulator of the PDE3 signaling pathway.

Conclusion

This compound is a readily synthesizable heterocyclic compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery. Based on the well-documented activities of structurally related pyridazinones, it is a promising candidate for development as a phosphodiesterase 3 inhibitor. Further experimental validation of its biological activity and detailed characterization of its interaction with the PDE3 enzyme are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-Methyl-3(2H)-pyridazinone: Structure, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone family. The pyridazinone scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of biologically active molecules.[1] Derivatives of pyridazinone have been shown to possess a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of the pharmacological context of the broader pyridazinone class.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity and physical properties.

PropertyValueSource(s)
Molecular Formula C5H6N2O[3]
Molecular Weight 110.11 g/mol [3]
CAS Number 5479-94-3[3]
Appearance White to yellow solid[3]
Melting Point 151-153 °C[3]
Purity Typically ≥98%[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate.[4] The following protocol details the synthesis of this compound from 5-hydroxy-4-methyl-5H-furan-2-one.

Materials:

  • 5-Hydroxy-4-methyl-5H-furan-2-one

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, 5-hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) is vigorously stirred with hydrazine hydrate (4.38 g, 87.6 mmol) in tetrahydrofuran.[3]

  • The reaction mixture is stirred at room temperature for 1.5 hours, during which a solid precipitate will begin to form.[3]

  • The reaction mixture is then heated to 60 °C and maintained at this temperature overnight.[3]

  • Upon completion of the reaction, the crude product is adsorbed onto silica gel.[3]

  • The product is purified by column chromatography using an eluent of 1:1 ethyl acetate/dichloromethane with a gradient of 0 to 10% methanol.[3]

  • The purified product, this compound, is collected. This protocol has a reported yield of 80%.[3]

Product Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods. The 1H NMR spectrum in CDCl3 shows the following characteristic peaks:

Chemical Shift (δ)MultiplicityIntegrationAssignment
11.38 ppmBroad singlet1HNH
7.66 ppmSinglet1HCH
6.74 ppmSinglet1HCH
2.25 ppmSinglet3HCH3

Biological and Pharmacological Context

The pyridazinone nucleus is considered a "wonder nucleus" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities include:

  • Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their cardiovascular properties, including antihypertensive, vasodilator, and cardiotonic effects.[1][5] Some of these compounds act as inhibitors of phosphodiesterase 3 (PDE3).[6]

  • Anti-inflammatory and Analgesic Activity: The pyridazinone scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1] Some derivatives have been shown to be selective COX-2 inhibitors.[1]

  • Anticancer Activity: Certain pyridazinone-based molecules have demonstrated antiproliferative effects against various cancer cell lines.[7]

  • Antimicrobial Activity: The pyridazinone structure is also found in compounds with antibacterial and antifungal properties.[1]

While extensive research has been conducted on the broader class of pyridazinone derivatives, specific biological activity data for this compound is limited in the current literature. It is often utilized as a key intermediate in the synthesis of more complex and pharmacologically active molecules.[8][9] The structure-activity relationship (SAR) studies of pyridazinone derivatives indicate that the substituents on the pyridazinone ring play a crucial role in determining the specific biological activity.[10]

Signaling Pathway: Phosphodiesterase 3 (PDE3) Inhibition

A significant mechanism of action for several cardiovascularly active pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[6] PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger in cells.[11] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to a cascade of downstream effects.[11] In cardiac muscle, increased cAMP leads to a positive inotropic effect (increased contractility), while in vascular smooth muscle, it results in vasodilation.[11]

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Cellular_Response Cellular Response (e.g., Increased Cardiac Contractility, Vasodilation) PKA->Cellular_Response Leads to AMP AMP PDE3->AMP Hydrolyzes Pyridazinone_Derivative Pyridazinone Derivative (PDE3 Inhibitor) Pyridazinone_Derivative->PDE3 Inhibits

Caption: Phosphodiesterase 3 (PDE3) Inhibition Pathway.

Conclusion

This compound is a well-characterized heterocyclic compound with a straightforward synthetic route. While specific in-depth biological studies on this particular molecule are not widely available, its structural core is a fundamental component of the broader class of pyridazinone derivatives, which exhibit a remarkable range of pharmacological activities. The versatility of the pyridazinone scaffold in medicinal chemistry underscores the importance of understanding the properties and synthesis of foundational molecules like this compound. Further research into the specific biological effects of this compound could unveil novel therapeutic applications, while its role as a synthetic intermediate will continue to be valuable in the development of new drug candidates.

References

Synthesis of 5-Methyl-3(2H)-pyridazinone from 5-Hydroxy-4-methyl-5H-furan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry, from the starting material 5-Hydroxy-4-methyl-5H-furan-2-one. This document details the experimental protocol, reaction mechanism, and characterization of the synthesized compound, along with an exploration of the biological significance of the pyridazinone scaffold.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The synthesis of these scaffolds is a key area of research, and the transformation of furanones into pyridazinones represents a versatile and efficient synthetic route. This guide focuses on the specific conversion of 5-Hydroxy-4-methyl-5H-furan-2-one to this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination and subsequent cyclization reaction between 5-Hydroxy-4-methyl-5H-furan-2-one and hydrazine hydrate. The general reaction is illustrated below:

Reaction Scheme:

The reaction mechanism involves a two-step process:

  • Ring-Opening: The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl group of the furanone ring. This leads to the opening of the lactone ring to form an open-chain hydrazide intermediate.

  • Intramolecular Cyclization: The hydrazide intermediate then undergoes an intramolecular condensation, where the terminal amino group attacks the ketone carbonyl, followed by the elimination of a water molecule to form the stable six-membered pyridazinone ring.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 5-Hydroxy-4-methyl-5H-furan-2-one

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) is dissolved in tetrahydrofuran.

  • Hydrazine hydrate (4.38 g, 87.6 mmol) is added to the solution, and the mixture is stirred vigorously at room temperature for 1.5 hours.

  • A solid precipitate will begin to form. At this point, the reaction mixture is heated to 60°C and maintained at this temperature overnight.

  • Upon completion of the reaction, the crude product is adsorbed onto silica gel.

  • The product is then purified by column chromatography using an eluent mixture of 1:1 ethyl acetate/dichloromethane with a gradient of 0 to 10% methanol.

  • The fractions containing the pure product are collected and concentrated to yield this compound.

Quantitative Data Summary:

ParameterValueReference
Starting Material Mass10.0 g[1]
Hydrazine Hydrate Mass4.38 g[1]
Product Mass7.7 g[1]
Yield 80% [1]

Characterization Data

This section summarizes the available physicochemical and spectroscopic data for the starting material and the final product.

5-Hydroxy-4-methyl-5H-furan-2-one (Starting Material)
PropertyValueReference
Molecular Formula C₅H₆O₃[2][3]
Molecular Weight 114.10 g/mol [2][3]
Appearance Brownish Yellow Semi-Solid[3]
¹H NMR (400 MHz, acetone-d₆) δ 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm[3]
¹³C NMR (100 MHz, acetone-d₆) δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) ppm[3]
Mass Spectrum (EI) m/z (%) = 114.0 ([M]⁺, 2), 113.0 (7), 86.0 (61), 85.0 (13), 69.0 (100), 68.0 (82), 41.1 (50), 40.1 (65), 39.1 (93)[3]
This compound (Product)
PropertyValueReference
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [4]
CAS Number 54709-94-3[1][4]
¹H NMR (300 MHz, CDCl₃) δ 11.38 (broad s, 1H), 7.66 (s, 1H), 6.74 (s, 1H), 2.25 (s, 3H)[1]
¹³C NMR Specific experimental data for this compound was not found in the search results. However, typical chemical shifts for pyridazinone ring carbons are in the range of δ 120-165 ppm.
Infrared (IR) Spectroscopy Specific experimental data was not found. Pyridazinones typically show a strong absorption band for the C=O stretch in the range of 1650-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.[5]
Mass Spectrometry Specific experimental data was not found. The molecular ion peak [M]⁺ would be expected at m/z 110.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the synthesis.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product furanone 5-Hydroxy-4-methyl- 5H-furan-2-one intermediate Open-chain Hydrazide Intermediate furanone->intermediate Ring-Opening (Nucleophilic Attack) hydrazine Hydrazine Hydrate hydrazine->intermediate pyridazinone This compound intermediate->pyridazinone Intramolecular Cyclization water Water intermediate->water Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

experimental_workflow A 1. Reactant Mixing (Furanone + Hydrazine in THF) B 2. Stirring at Room Temperature (1.5 hours) A->B C 3. Heating at 60°C (Overnight) B->C D 4. Adsorption onto Silica Gel C->D E 5. Column Chromatography (EtOAc/CH₂Cl₂/MeOH) D->E F 6. Product Isolation E->F

Caption: Experimental workflow for the synthesis and purification.

Biological Significance of Pyridazinones

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyridazinone-containing compounds with a wide range of therapeutic applications.

Potential Signaling Pathways and Targets

While specific signaling pathways for this compound are not detailed in the available literature, pyridazinone derivatives have been shown to interact with various biological targets, including:

  • Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives exhibit anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, which are key in the prostaglandin synthesis pathway.

  • Phosphodiesterases (PDEs): Certain pyridazinones act as PDE inhibitors, which can lead to vasodilation and have applications in treating cardiovascular diseases.

  • Tyrosine Kinases: Some pyridazinone analogs have demonstrated anticancer activity through the inhibition of tyrosine kinases, which are crucial for cell growth and proliferation signaling.

  • GABA-A Receptors: The structural features of some pyridazinones allow them to interact with GABA-A receptors, leading to anticonvulsant and anxiolytic effects.

The following diagram illustrates the general role of pyridazinones in modulating these pathways.

signaling_pathways cluster_drug Pyridazinone Derivatives cluster_targets Biological Targets cluster_effects Therapeutic Effects drug Pyridazinone Scaffold cox COX Enzymes drug->cox Inhibition pde Phosphodiesterases drug->pde Inhibition tk Tyrosine Kinases drug->tk Inhibition gaba GABA-A Receptors drug->gaba Modulation anti_inflammatory Anti-inflammatory cox->anti_inflammatory cardiovascular Cardiovascular pde->cardiovascular anticancer Anticancer tk->anticancer cns CNS Effects gaba->cns

Caption: Potential biological targets and therapeutic effects of pyridazinone derivatives.

Conclusion

The synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one is a high-yielding and straightforward process. This technical guide provides researchers and drug development professionals with the necessary details to replicate this synthesis and understand the chemical and biological context of the resulting pyridazinone. The diverse biological activities associated with the pyridazinone scaffold underscore its importance in medicinal chemistry and highlight the potential for the development of novel therapeutics based on this versatile heterocyclic core. Further investigation into the specific biological profile of this compound is warranted to explore its full therapeutic potential.

References

5-Methyl-3(2H)-pyridazinone: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, with a primary focus on its cardiovascular effects mediated through the inhibition of phosphodiesterase III (PDE III). Additionally, this document explores its prospective roles in anti-inflammatory and anticancer therapies based on the broader activities of the pyridazinone core. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside signaling pathway diagrams to elucidate its mechanisms of action. All quantitative data from relevant studies on close structural analogs are summarized for comparative analysis.

Introduction

The pyridazinone nucleus is a versatile pharmacophore that has given rise to a multitude of biologically active compounds.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, analgesic, and anticancer activities.[1][2] The introduction of a methyl group at the 5-position of the pyridazinone ring, yielding this compound, has been shown to be a critical modification for enhancing specific biological activities, particularly in the cardiovascular realm.

This whitepaper will synthesize the current knowledge on this compound, presenting its chemical properties, synthesis, and detailed exploration of its therapeutic potential.

Chemical Properties and Synthesis

  • IUPAC Name: 5-methyl-1,2-dihydropyridazin-3-one

  • Molecular Formula: C₅H₆N₂O

  • Molecular Weight: 110.11 g/mol

  • CAS Number: 54709-94-3

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyclization of a γ-keto acid with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl) or Acetic acid (optional, for catalysis)

  • Sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

  • (Optional) Add a catalytic amount of concentrated HCl or glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and then pour the contents onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Potential Therapeutic Applications

Cardiovascular Applications

The most well-documented therapeutic potential of this compound and its close analogs lies in the treatment of cardiovascular diseases. The primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III).[4]

Signaling Pathway: PDE III Inhibition in Cardiomyocytes

PDE_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein G Protein Beta_Adrenergic_Receptor->G_Protein Agonist Agonist (e.g., Norepinephrine) Agonist->Beta_Adrenergic_Receptor Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE III) cAMP->PDE3 Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction AMP 5'-AMP PDE3->AMP Hydrolyzes Pyridazinone This compound Pyridazinone->PDE3 Inhibits

Caption: PDE III Inhibition Pathway.

Inhibition of PDE III in cardiac muscle prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.

Quantitative Data for 5-Methyl-Pyridazinone Derivatives (Cardiovascular Activity)

CompoundActivityIC₅₀/EC₅₀/ValueReference
5-methyl derivative of ImazodanPDE III Inhibition0.6 µM[4]
5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinoneAntihypertensive-[1]
A 5-methyl substituted pyridazinone derivativeVasorelaxantIC₅₀ = 0.08 µmol/l[4]

Experimental Protocol: In Vitro PDE III Inhibition Assay

Materials:

  • Isolated guinea pig cardiac muscle

  • Homogenization buffer

  • [³H]cAMP

  • 5'-Nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail

  • This compound

  • Reference PDE III inhibitor (e.g., Milrinone)

Procedure:

  • Prepare a crude enzyme extract by homogenizing guinea pig ventricular muscle in a suitable buffer.

  • Centrifuge the homogenate and use the supernatant as the source of PDE III.

  • The assay is conducted in a reaction mixture containing the enzyme preparation, [³H]cAMP, and various concentrations of this compound or the reference inhibitor.

  • Incubate the mixture at 37°C for a defined period.

  • Terminate the reaction by boiling.

  • Add 5'-nucleotidase to convert the resulting [³H]5'-AMP to [³H]adenosine.

  • Separate the unreacted [³H]cAMP from the [³H]adenosine using an anion-exchange resin.

  • Quantify the amount of [³H]adenosine by liquid scintillation counting.

  • Calculate the percentage of PDE III inhibition at each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Applications

The pyridazinone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB.

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex NF_kB_Inhibition IκBα IKK_Complex->NF_kB_Inhibition Phosphorylates & Degrades NF_kB NF-κB NF_kB_Inhibition->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Pyridazinone This compound (Potential) Pyridazinone->IKK_Complex Potential Inhibition

Caption: Potential Anti-inflammatory Pathway.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of this compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a pletysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Applications

Several pyridazinone derivatives have been investigated for their anticancer activity, with mechanisms including the inhibition of various kinases and the induction of apoptosis.[2]

Experimental Workflow: In Vitro Anticancer Activity Assessment

Anticancer_Workflow Cell_Culture Cancer Cell Line Culture (e.g., HCT116, MCF-7) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Formation Incubate for Formazan Crystal Formation MTT_Assay->Formazan_Formation Solubilization Add Solubilization Solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC₅₀ Absorbance_Reading->Data_Analysis

Caption: In Vitro Anticancer Assay Workflow.

Experimental Protocol: In Vitro MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[5][6]

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the cardiovascular arena. Its demonstrated activity as a selective PDE III inhibitor warrants further investigation for the treatment of heart failure and hypertension. While its potential as an anti-inflammatory and anticancer agent is less defined for the core molecule itself, the extensive research on the broader pyridazinone class suggests that these are viable avenues for future exploration. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound.

References

5-Methyl-3(2H)-pyridazinone: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3(2H)-pyridazinone is a privileged heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it an ideal starting point for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound derivatives, with a focus on their roles as inhibitors of critical signaling pathways implicated in cardiovascular diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The pyridazinone moiety is a six-membered diazine ring system containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The introduction of a methyl group at the 5-position, yielding this compound, provides a key lipophilic interaction point and a handle for further synthetic modification, enhancing the drug-like properties of the resulting derivatives. This guide will explore the utility of this specific building block in the design and synthesis of potent and selective modulators of key biological targets.

Synthesis of the this compound Core

The most common and efficient method for the synthesis of the 4,5-dihydro-3(2H)-pyridazinone core involves the condensation of a γ-keto acid with a hydrazine derivative.[1] For the synthesis of this compound, the readily available 4-oxopentanoic acid (levulinic acid) is the typical starting material.

General Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the general method of reacting a γ-keto acid with hydrazine.[2]

Materials:

  • 4-oxopentanoic acid (levulinic acid)

  • Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • A solution of 4-oxopentanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 6-methyl-4,5-dihydropyridazin-3(2H)-one product.

Note: For the synthesis of the aromatic this compound, a subsequent dehydrogenation step is required.

Experimental Protocol: Dehydrogenation to this compound

This protocol describes the aromatization of the dihydropyridazinone ring.[3]

Materials:

  • 6-methyl-4,5-dihydropyridazin-3(2H)-one

  • Bromine

  • Glacial acetic acid

Procedure:

  • 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) is dissolved in glacial acetic acid at 60-70°C.

  • A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the heated solution.

  • The reaction mixture is then refluxed for 3 hours.

  • After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure this compound.

This compound as a Synthetic Building Block

The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives. Key reactions include N-alkylation/acylation at the 2-position and various transformations at other positions of the ring.

N-Alkylation to Introduce Side Chains

The nitrogen at the 2-position is readily alkylated to introduce various side chains, which is a common strategy to modulate the biological activity of the resulting compounds.

This protocol is adapted from the synthesis of related pyridazinone derivatives.[4]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • A mixture of this compound (1 equivalent), ethyl bromoacetate (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetone is prepared.

  • The mixture is refluxed overnight.

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired ester.

Further Derivatization to Bioactive Molecules

The introduced ester can be further converted to an acetohydrazide, which is a key intermediate for the synthesis of various bioactive compounds, such as MAO-B inhibitors.[4]

Materials:

  • Ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate

  • Hydrazine hydrate (99%)

  • Methanol

Procedure:

  • To a solution of ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate (1 equivalent) in methanol, hydrazine hydrate (3 equivalents) is added.

  • The mixture is stirred at room temperature for 3 hours.

  • The resulting precipitate is collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the acetohydrazide derivative.[4]

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as cardiovascular agents and anticancer drugs.

Cardiovascular Applications: Phosphodiesterase III (PDE3) Inhibition

Certain 5-methyl-pyridazinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac contractility and vascular tone.[1][5] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased heart muscle contraction) and vasodilatory effects.[6][7][8] This mechanism is beneficial in the treatment of congestive heart failure.[8]

One notable example is Pimobendan, a 5-methyl-pyridazinone derivative used in veterinary medicine to manage heart failure.[6] A 5-methyl derivative of Imazodan was found to be a specific PDE3 inhibitor with an IC50 of 0.6 μM.[5]

Quantitative Data: PDE3 and PDE4 Inhibition

Compound ClassTargetIC50 (µM)Reference
5-methyl derivative of ImazodanPDE30.6[5]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)PDE4B0.251[9]
(-)-6-(7-Methoxy-2-(trifluoromethyl) pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4, 5- dihydro pyridazin-3(2H)-one (KCA-1490)Dual PDE3/PDE4 inhibitor-[10]

Signaling Pathway: PDE3 Inhibition

PDE3_Inhibition cluster_cell Cardiomyocyte ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Conversion AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE3 PDE3 Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylation Contraction Increased Cardiac Contractility Ca_channels->Contraction Pyridazinone 5-Methyl-Pyridazinone Derivative Pyridazinone->PDE3 Inhibition

PDE3 Inhibition by 5-Methyl-Pyridazinone Derivatives.
Anticancer Applications: VEGFR-2 Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] The VEGF receptor 2 (VEGFR-2) is a key tyrosine kinase in this pathway.[11][12][13][14] Several pyridazinone derivatives have been developed as inhibitors of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[15]

A study on piperazinyl-methyl-3(2H)pyridazinone based derivatives, which can be synthesized from a 5-methyl-pyridazinone core, demonstrated significant cytotoxic effects against various cancer cell lines.[15] Molecular docking studies confirmed the interaction of these compounds with the VEGFR-2 active site.[15]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

CompoundCell LineIC50 (µM)Reference
3a (piperazinyl-methyl-3(2H)pyridazinone derivative)A549 (Lung Cancer)36.79[15]
3a (piperazinyl-methyl-3(2H)pyridazinone derivative)DLD-1 (Colon Cancer)34.84[15]
3a (piperazinyl-methyl-3(2H)pyridazinone derivative)HepG2 (Liver Cancer)85.82[15]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Activation Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Pyridazinone Pyridazinone Derivative Pyridazinone->Dimerization Inhibition

VEGFR-2 Inhibition by Pyridazinone Derivatives.

Experimental Workflow for Drug Discovery

The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Start Starting Materials (e.g., Levulinic Acid) Core_Synth Synthesis of This compound Core Start->Core_Synth Derivatization Derivatization (e.g., N-alkylation) Core_Synth->Derivatization Library Library of Pyridazinone Derivatives Derivatization->Library In_Vitro In Vitro Screening (e.g., Enzyme Assays - PDE3, VEGFR-2) Library->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity - IC50) In_Vitro->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

Drug Discovery Workflow for Pyridazinone Derivatives.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the ease with which it can be derivatized have led to the development of potent inhibitors of key therapeutic targets such as PDE3 and VEGFR-2. The data and protocols presented in this guide underscore the significant potential of this scaffold for the creation of novel therapeutics for cardiovascular diseases and cancer. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

Spectroscopic Profile of 5-Methyl-3(2H)-pyridazinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3(2H)-pyridazinone. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.38Broad Singlet1HN-H
7.66Singlet1HC(6)-H
6.74Singlet1HC(4)-H
2.25Singlet3H-CH3

Solvent: CDCl3, Spectrometer Frequency: 300 MHz[1]

Table 2: Predicted 13C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~160-170C=O (Carbonyl)
~140-150C=N
~125-135C=C
~115-125C=C-CH3
~15-25-CH3
Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared (IR) Absorption Bands for Pyridazinone Derivatives

Specific experimental IR data for this compound is not detailed in the available literature. However, the characteristic absorption bands for the pyridazinone ring system are well-established.[2][4][5]

Wavenumber (cm-1)Vibration Mode
~3200-3400N-H Stretch
~1650-1680C=O Stretch (Amide I)
~1600-1640C=N Stretch
~1400-1500C=C Stretch (Aromatic)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

The exact mass spectrum for this compound is not available in the searched results. The expected molecular ion peak would correspond to its molecular weight.

m/z (expected)Ion
110.11[M]+ or [M+H]+

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyridazinone derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the sample's solubility.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 300 MHz or 400 MHz Avance spectrometer.[6]

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

  • 13C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Proton decoupling is typically used to simplify the spectrum.

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX/RX.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm-1.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[7]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for assessing the solubility and stability of 5-Methyl-3(2H)-pyridazinone. However, publicly available quantitative experimental data on the solubility and stability of this specific compound is limited. The tables and protocols provided are based on established pharmaceutical sciences principles and data from structurally related pyridazinone analogs, intended to serve as a guide for experimental design.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of a drug product.

This technical guide outlines the fundamental physicochemical properties of this compound, presents standardized experimental protocols for determining its solubility and stability, and provides a framework for data presentation and interpretation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 54709-94-3[2]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
Appearance White to yellow solid[2]
Melting Point 151-153 °C[2]
Predicted Density 1.22 ± 0.1 g/cm³[2]
Predicted pKa 11.50 ± 0.40[2]

Solubility Profile

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Analytical balance

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • The vials are placed in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-72 hours).[3]

  • The suspensions are allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

  • The withdrawn sample is immediately filtered to remove any undissolved solid.

  • The filtrate is then appropriately diluted and analyzed using a validated analytical method to determine the concentration of dissolved this compound.

  • The experiment should be performed in triplicate for each solvent.[3]

Data Presentation

The solubility data should be presented in a clear and organized manner, as shown in the template Table 2.

Table 2: Solubility of this compound in Various Solvents (Illustrative Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data not availableData not available
Phosphate Buffer (pH 7.4)37Data not availableData not available
0.1 N HCl37Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Acetonitrile25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60 °C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and maintain at room temperature or heat for a specified period. Samples are withdrawn, neutralized, and analyzed.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration. Samples are taken at different intervals and analyzed.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 80 °C) for a defined period. Samples are then dissolved in a suitable solvent and analyzed.

  • Photolytic Degradation: Expose a solution of the drug substance and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5] A control sample should be protected from light. Both samples are then analyzed.

Data Presentation

The results of the forced degradation studies should be summarized in a table, as illustrated in the template Table 3.

Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Template)

Stress ConditionTime% Assay of this compound% DegradationNumber of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 N HCl (60 °C)24 hData not availableData not availableData not availableData not available
0.1 N NaOH (RT)24 hData not availableData not availableData not availableData not available
3% H₂O₂ (RT)24 hData not availableData not availableData not availableData not available
Thermal (80 °C, solid)48 hData not availableData not availableData not availableData not available
Photolytic (ICH Q1B)-Data not availableData not availableData not availableData not available

*RRT: Relative Retention Time

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Weigh excess this compound B Add to known volume of solvent A->B C Equilibrate in shaker at constant temperature B->C D Withdraw supernatant C->D E Filter sample (e.g., 0.45 µm) D->E F Dilute filtrate E->F G Quantify using validated HPLC method F->G H Calculate solubility G->H

Caption: A typical workflow for determining the equilibrium solubility of a compound.

Signaling Pathway for Forced Degradation Studies

G Forced Degradation Experimental Design cluster_0 Drug Substance: this compound cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1 N NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80 °C, solid) D->F E Photolytic Degradation (ICH Q1B) E->F G Neutralize (if necessary) F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Validate Analytical Method H->K

Caption: A logical flow diagram for conducting forced degradation studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct these critical studies. The outlined experimental protocols for solubility determination and forced degradation are based on internationally recognized guidelines and best practices in the pharmaceutical industry. The generation of such data is an indispensable step in the preclinical development of this compound or any new chemical entity, providing foundational knowledge for formulation design, and ensuring the development of a safe, stable, and efficacious medicinal product. Further research is warranted to experimentally determine and publish the solubility and stability profile of this compound.

References

Methodological & Application

Synthesis of 5-Methyl-3(2H)-pyridazinone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Methyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route commencing with the cyclization of levulinic acid with hydrazine hydrate to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one, followed by an oxidation step to afford the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate understanding.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the design and development of novel therapeutic agents. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential applications in various therapeutic areas. The synthetic protocol detailed herein is a well-established and efficient method for the preparation of this key intermediate.

Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process as illustrated in the following scheme:

Step 1: Cyclization Levulinic acid reacts with hydrazine hydrate in a condensation reaction to form the cyclic intermediate, 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Oxidation The intermediate is then oxidized to introduce a double bond into the pyridazinone ring, yielding the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclization of levulinic acid and hydrazine hydrate.

Materials:

  • Levulinic acid (Reagent grade, ≥98%)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (Absolute)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.6 g (0.1 mol) of levulinic acid in 100 mL of ethanol.

  • To the stirred solution, add 6.25 g (0.1 mol) of 80% hydrazine hydrate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.

  • Upon completion of the reflux, allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-methyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Materials:

  • 6-methyl-4,5-dihydropyridazin-3(2H)-one (from Protocol 1)

  • Glacial acetic acid

  • Bromine

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Ammonium hydroxide solution

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 6-methyl-4,5-dihydropyridazin-3(2H)-one (0.039 mol) obtained from the previous step in 100 mL of glacial acetic acid.

  • Gently heat the solution to 60-70 °C with stirring.

  • Prepare a solution of bromine (0.043 mol) in 25 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60-70 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Carefully pour the cooled mixture into ice water.

  • Neutralize the solution by adding ammonium hydroxide until the solution is basic.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, which can be further purified by recrystallization from an ethanol-water mixture.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantsMolar RatioSolventReaction TimeTemperatureProductYield
1Levulinic acid, Hydrazine hydrate1:1Ethanol4 hoursReflux6-methyl-4,5-dihydropyridazin-3(2H)-oneHigh
26-methyl-4,5-dihydropyridazin-3(2H)-one, Bromine1:1.1Glacial Acetic Acid3 hoursRefluxThis compound-

Note: The yield for the oxidation step is dependent on the specific reaction conditions and purification methods employed.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Levulinic_Acid Levulinic Acid Cyclization Cyclization Levulinic_Acid->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization Intermediate 6-methyl-4,5-dihydropyridazin- 3(2H)-one Cyclization->Intermediate Ethanol, Reflux Oxidation Oxidation (Br2, Acetic Acid) Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product Reflux

Caption: Synthetic workflow for this compound.

This detailed protocol and application note should serve as a valuable resource for researchers engaged in the synthesis of pyridazinone derivatives and related compounds. Adherence to the outlined procedures will facilitate the successful and efficient preparation of this compound for further investigation and application in drug discovery and development.

Application Note: ¹H NMR Characterization of 5-Methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anticancer, and antibacterial properties.[1][2][3] Accurate structural elucidation and characterization of these compounds are crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol and corresponding ¹H NMR data for the characterization of this compound.

Chemical Structure

this compound Structure

Figure 1. Chemical structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The experimental data reveals four distinct proton signals corresponding to the molecular structure.[4]

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)Assignment
111.38Broad Singlet1HN-H
27.66Singlet1HC4-H
36.74Singlet1HC6-H
42.25Singlet3H-CH₃

Data sourced from ChemicalBook.[4]

Experimental Protocol

This section outlines the protocol for the ¹H NMR characterization of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and pipette tips

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

3. NMR Data Acquisition

  • Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the following acquisition parameters (Note: these are typical parameters and may be optimized for the specific instrument):

    • Spectrometer Frequency: 300 MHz

    • Solvent: CDCl₃

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 90°

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

  • Acquire the ¹H NMR spectrum.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Identify the chemical shift (δ) and multiplicity (e.g., singlet, doublet, triplet) for each signal.

Experimental Workflow

The following diagram illustrates the workflow for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound transfer Transfer to 5 mm NMR Tube weigh->transfer dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS vortex Vortex until fully dissolved dissolve->vortex transfer->dissolve insert Insert Sample into NMR Spectrometer vortex->insert tune_shim Tune and Shim Spectrometer insert->tune_shim set_params Set Acquisition Parameters tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS (0.00 ppm) phase_baseline->calibrate integrate Integrate Signals calibrate->integrate analyze Determine Chemical Shift, Multiplicity, and Integration integrate->analyze

Caption: Workflow for ¹H NMR Characterization.

Signaling Pathways

Currently, there is no established signaling pathway directly involving this compound in the public domain. Research on this specific molecule is primarily focused on its synthesis and chemical characterization.

Conclusion

This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. The provided spectral data and detailed experimental protocol are valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this compound. The clear assignment of proton signals in the ¹H NMR spectrum confirms the molecular structure of this compound.

References

Application Notes and Protocols for the Purification of 5-Methyl-3(2H)-pyridazinone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Methyl-3(2H)-pyridazinone using silica gel column chromatography. The described methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry, process development, and drug discovery.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its derivatives have shown a wide range of pharmacological activities.[1] The synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts.[2] Therefore, a robust purification method is essential to obtain the compound with high purity for subsequent applications. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[3][4] This application note details a specific protocol for the purification of this compound using a silica gel stationary phase and a gradient elution system.

Data Summary

The following table summarizes the quantitative data associated with the purification protocol described herein.

ParameterValueReference
Stationary Phase Silica Gel[2]
Mobile Phase 0-10% Methanol in 1:1 Ethyl Acetate/Dichloromethane[2]
Typical Yield 80%[2]
Reported Purity >98% (Commercial)[2][5]
Molecular Weight 110.11 g/mol
Appearance White to yellow solid
Melting Point 151-153 °C

Experimental Protocol

This protocol is based on a published synthesis and purification of this compound and has been supplemented with standard laboratory practices for column chromatography.[2]

Materials and Equipment
  • Crude this compound

  • Silica Gel (flash chromatography grade, e.g., 230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Glass chromatography column (e.g., 40-60 mm diameter, 200-400 mm length)

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure

1. Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Prepare a slurry of silica gel in the initial mobile phase (1:1 ethyl acetate/dichloromethane).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). This method is preferred for better separation.

  • Carefully add the dry sample-adsorbed silica gel to the top of the packed column.

  • Add another thin layer of sand on top of the sample layer.

3. Elution

  • Begin the elution with the initial mobile phase (1:1 ethyl acetate/dichloromethane).

  • Gradually increase the polarity of the mobile phase by incrementally adding methanol, from 0% up to 10%. A suggested gradient is as follows:

    • 1:1 Ethyl Acetate/Dichloromethane (several column volumes)

    • 2% Methanol in 1:1 Ethyl Acetate/Dichloromethane

    • 5% Methanol in 1:1 Ethyl Acetate/Dichloromethane

    • 10% Methanol in 1:1 Ethyl Acetate/Dichloromethane

  • Maintain a consistent flow rate, typically 1-2 mL/min for a 40 mm diameter column.

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

4. Fraction Analysis

  • Monitor the elution of the compound by Thin Layer Chromatography (TLC).

  • Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation (e.g., 5-10% methanol in dichloromethane).

  • Visualize the spots under a UV lamp (typically at 254 nm). Pyridazinone derivatives are known to be UV active.

  • Combine the fractions containing the pure this compound.

5. Product Isolation and Characterization

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The reported ¹H NMR spectrum shows characteristic peaks at δ 11.38 (broad s, 1H), 7.66 (s, 1H), 6.74 (s, 1H), and 2.25 (s, 3H) in CDCl₃.[2]

Workflow Diagram

The following diagram illustrates the key steps in the column chromatography purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude this compound Sample_Loading Dry Load Sample onto Column Crude_Sample->Sample_Loading Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Gradient Elution (0-10% MeOH in 1:1 EtOAc/DCM) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Compound does not elute: Increase the polarity of the mobile phase at a faster rate or to a higher final concentration of methanol.

  • Poor separation: Ensure the column is packed uniformly without any cracks or air bubbles. Use a slower flow rate and a more gradual solvent gradient. Dry loading the sample is crucial for sharp bands.

  • Compound streaks on TLC: The sample may be overloaded, or the solvent system may not be optimal. Try a different TLC solvent system to achieve better spot shape. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve chromatography.

References

Application Notes: Evaluating the Anti-inflammatory Potential of 5-Methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Key mediators of the inflammatory response include prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is often regulated by the transcription factor nuclear factor-kappa B (NF-κB) and the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.[1][2]

The pyridazinone scaffold is a recognized pharmacophore in the development of novel anti-inflammatory agents.[3] Derivatives of this structure have been reported to exhibit significant anti-inflammatory properties, often through the inhibition of COX-2 and modulation of the NF-κB signaling pathway.[1][4][5] 5-Methyl-3(2H)-pyridazinone is a member of this class of compounds, and this document provides detailed protocols for the evaluation of its potential anti-inflammatory effects in vitro.

Principle of the Assays

The following protocols describe a series of in vitro assays to characterize the anti-inflammatory activity of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a model system. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce a robust inflammatory response, including the release of NO and pro-inflammatory cytokines. The assays will quantify the ability of this compound to inhibit the production of these inflammatory mediators. Furthermore, a protocol for assessing the direct inhibitory effect of the compound on COX-2 activity is included.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 3.1
1097.5 ± 2.8
2595.1 ± 3.5
5092.8 ± 4.2
10089.3 ± 5.1

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + 1 µM Compound20.5 ± 1.820.5
LPS + 10 µM Compound12.1 ± 1.153.1
LPS + 25 µM Compound7.3 ± 0.871.7
LPS + 50 µM Compound4.1 ± 0.584.1
IC₅₀ ~18.5 µM

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)55 ± 8-32 ± 5-
LPS (1 µg/mL)1240 ± 980980 ± 750
LPS + 10 µM Compound680 ± 5545.2510 ± 4248.0
LPS + 50 µM Compound210 ± 2583.1150 ± 1884.7
IC₅₀ ~15 µM ~13 µM

Table 4: In Vitro Cyclooxygenase (COX) Inhibition by this compound

Compound Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
18.2 ± 1.525.3 ± 2.8
1025.1 ± 3.278.6 ± 5.1
5045.8 ± 4.592.1 ± 3.9
IC₅₀ >50 µM ~5.5 µM
Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) >9

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle-treated, LPS-stimulated control group and an unstimulated control group.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Calculate the cytokine concentrations based on the standard curves provided with the kits.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.[6][7][8]

  • Protocol:

    • Utilize a commercial COX inhibitor screening assay kit.

    • In a 96-well plate, add the assay buffer, purified human recombinant COX-1 or COX-2 enzyme, and various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • The peroxidase activity of COX is monitored colorimetrically or fluorometrically by the appearance of an oxidized chromogen.[9]

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ values from the dose-response curves.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed RAW 264.7 Macrophages incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound (1h) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL, 24h) pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant cell_viability Cell Viability (MTT Assay) stimulation->cell_viability griess_assay Nitric Oxide (NO) Assay (Griess Test) collect_supernatant->griess_assay elisa_assay Cytokine (TNF-α, IL-6) Assay (ELISA) collect_supernatant->elisa_assay data_analysis Calculate % Inhibition and IC₅₀ values griess_assay->data_analysis elisa_assay->data_analysis cell_viability->data_analysis cox_assay COX-1/COX-2 Inhibition Assay cox_assay->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active Translocation nucleus Nucleus nfkb_active->nucleus inflammatory_genes Pro-inflammatory Gene Transcription cytokines TNF-α, IL-6 inflammatory_genes->cytokines inos iNOS inflammatory_genes->inos cox2 COX-2 inflammatory_genes->cox2 no Nitric Oxide (NO) inos->no compound This compound compound->nfkb_active Inhibits Nuclear Translocation? compound->cox2 Inhibits Activity arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (PGE₂) arachidonic_acid->prostaglandins

Caption: Potential anti-inflammatory signaling pathways.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Methyl-3(2H)-pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 5-Methyl-3(2H)-pyridazinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] The following sections detail standardized assays to determine cell viability, membrane integrity, and the induction of apoptosis, along with representative data and the underlying signaling pathways.

Data Presentation: Cytotoxicity of Pyridazinone Derivatives

The cytotoxic potential of various pyridazinone derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability, is a key parameter. The data presented below is a summary from various studies and illustrates the range of activities observed for this class of compounds.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Piperazinyl-methyl-3(2H)-pyridazinone (3a)A549 (Lung Carcinoma)MTT36.79[3]
Piperazinyl-methyl-3(2H)-pyridazinone (3a)DLD-1 (Colon Adenocarcinoma)MTT34.84[3]
Piperazinyl-methyl-3(2H)-pyridazinone (3a)HepG2 (Liver Carcinoma)MTT85.82[3]
Piperazinyl-methyl-3(2H)-pyridazinone (3b)A549 (Lung Carcinoma)MTT149.70[3]
Piperazinyl-methyl-3(2H)-pyridazinone (3b)DLD-1 (Colon Adenocarcinoma)MTT94.27[3]
Pyridazinone Derivative 12AGS (Gastric Adenocarcinoma)MTT/LDHGood anti-proliferative effects[1][4]
Pyridazinone Derivative 22AGS (Gastric Adenocarcinoma)MTT/LDHGood anti-proliferative effects[1][4]
Pyridazinone Derivative 11oCapan-1 (Pancreatic Adenocarcinoma)MTT1.4[5]
Pyridazinone Derivative 11rCapan-1 (Pancreatic Adenocarcinoma)MTT5.1[5]
Pyridazinone Derivative 11sCapan-1 (Pancreatic Adenocarcinoma)MTT5.3[5]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of novel this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Pyridazinone Derivatives seed_cells->treat_compounds 24h Incubation incubate_treatment Incubate for 24-72h treat_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Workflow for the MTT-based cell viability assay.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent).

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction & Analysis seed_and_treat Seed Cells & Treat with Derivatives centrifuge Centrifuge Plate seed_and_treat->centrifuge 24-72h Incubation collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate Incubate at RT add_reaction_mix->incubate read_absorbance Read Absorbance (490 nm) incubate->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH-based cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Pyridazinone Derivatives harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min (Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant_analysis Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quadrant_analysis

Workflow for Annexin V/PI apoptosis assay.

Signaling Pathways in Pyridazinone-Induced Cytotoxicity

Many pyridazinone derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.

The general proposed mechanism involves the following key steps:

  • Induction of Cellular Stress: The pyridazinone derivative induces cellular stress, leading to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_regulation Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade compound This compound Derivative bcl2_family Bcl-2 Family Proteins compound->bcl2_family bax Bax/Bak (Pro-apoptotic) bcl2_family->bax bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2_family->bcl2 momp MOMP bax->momp promotes bcl2->momp inhibits mitochondrion Mitochondrion cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis signaling pathway.

References

Investigating the Anticancer Potential of 5-Methyl-3(2H)-pyridazinone and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core have demonstrated a wide array of biological effects, including anti-inflammatory, cardiovascular, and notably, anticancer properties.[3][4][5] This document provides a detailed overview of the current understanding of the anticancer potential of pyridazinone derivatives, with a focus on providing practical application notes and experimental protocols for researchers investigating these compounds. While specific data on 5-Methyl-3(2H)-pyridazinone is limited, the information presented herein is based on studies of closely related analogs and provides a solid foundation for its investigation.

The anticancer activity of pyridazinone derivatives is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit various protein kinases involved in cancer cell proliferation and survival.[3][4][6] Several pyridazinone-based compounds are currently in clinical use or under investigation for the treatment of various cancers, highlighting the therapeutic promise of this chemical class.[4]

Data Presentation

The following tables summarize quantitative data from various studies on pyridazinone derivatives, showcasing their cytotoxic and antiproliferative activities against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineAssayIC50 / GI50 (µM)Reference
DCPYRMAC16 (Murine Colon Carcinoma)Not SpecifiedManifold higher than arylated pyridazones[7]
Pyr-1HL-60 (Acute Promyelocytic Leukemia)DNS Assay0.39[8]
Pyr-1CEM (Acute Lymphoblastic Leukemia)DNS AssayLow µM/nM[8]
Pyr-1MDA-MB-231 (Triple-Negative Breast Cancer)DNS AssayLow µM/nM[8]
Pyr-1MDA-MB-468 (Triple-Negative Breast Cancer)DNS AssayLow µM/nM[8]
Pyr-1A-549 (Lung Cancer)DNS AssayLow µM/nM[8]
Compound 10lA549/ATCC (Lung Cancer)Not SpecifiedNot Specified[6]
Compound 17aVarious (NCI-60 Panel)Not SpecifiedNot Specified[6]
Compound 3aA549 (Lung Cancer)MTT Assay36.79 - 199.3[9]
Compound 3aDLD-1 (Colon Cancer)MTT Assay75.40[9]
Compound 3aHepG2 (Liver Cancer)MTT Assay85.82[9]
Compound 5MCF7 (Breast Cancer)MTT Assay11.14[10]
Compound 7MCF7 (Breast Cancer)MTT Assay5.87[10]
Compound 9MCF7 (Breast Cancer)MTT Assay6.63[10]
Compound 5HCT-116 (Colon Cancer)MTT Assay8.16[10]
Compound 7HCT-116 (Colon Cancer)MTT Assay7.39[10]
Compound 9HCT-116 (Colon Cancer)MTT Assay8.32[10]
p-methoxyderivative 9bMAC 13 (Murine Colon Carcinoma)Not Specified17[11]
p-methoxyderivative 9bMAC 16 (Murine Colon Carcinoma)Not Specified11[11]

Table 2: Effects of Pyridazinone Derivatives on Cell Cycle and Apoptosis

Compound IDCancer Cell LineEffectObservationReference
Compound 10lA549/ATCCCell Cycle ArrestInduces G0/G1 phase arrest[6]
Compound 10lA549/ATCCApoptosisUpregulation of p53 and Bax, downregulation of Bcl-2[6]
Pyr-1HL-60ApoptosisPotent apoptotic inducer[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of pyridazinone derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

Signaling Pathways

The following diagram illustrates a generalized signaling pathway potentially targeted by anticancer pyridazinone derivatives, leading to apoptosis and cell cycle arrest.

anticancer_pathway cluster_0 Pyridazinone Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes Compound This compound (or derivative) Kinases Protein Kinases (e.g., VEGFR-2) Compound->Kinases Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition p53 p53 Activation Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CellCycleArrest Cell Cycle Arrest (G0/G1) p53->CellCycleArrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of anticancer action for pyridazinone derivatives.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the anticancer potential of a novel pyridazinone compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies (Optional) Synthesis Compound Synthesis (this compound) Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) ApoptosisAssay->WesternBlot CellCycleAssay->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A standard workflow for evaluating novel anticancer compounds.

References

Application Notes and Protocols for 5-Methyl-3(2H)-pyridazinone as a PDE4 Inhibitor in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Methyl-3(2H)-pyridazinone as a potential phosphodiesterase 4 (PDE4) inhibitor for use in respiratory disease research. This document includes a summary of its potential efficacy, detailed protocols for in vitro and in vivo experimental evaluation, and diagrams of relevant signaling pathways and workflows.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3][4] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates anti-inflammatory responses.[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and mediators.[1][2][3] The pyridazinone scaffold has been identified as a promising core structure for the development of novel PDE4 inhibitors.[6][7][8][9] While extensive data on this compound is still emerging, related pyridazinone derivatives have demonstrated significant PDE4 inhibitory and anti-inflammatory activities.[7][8] This document provides protocols to facilitate the investigation of this compound as a potential therapeutic agent for respiratory diseases.

Data Presentation

In Vitro Efficacy of Structurally Related Pyridazinone Derivatives

Quantitative data for this compound is currently limited in publicly available literature. However, studies on structurally similar pyridazinone derivatives provide a strong rationale for its investigation as a PDE4 inhibitor. The following table summarizes the in vitro activity of a promising related compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, against the PDE4B isoenzyme, a key target for anti-inflammatory effects.[7][8]

CompoundTargetAssay TypeIC50 (nM)% Inhibition @ 20 µMReference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BBiochemical Assay251 ± 1864%[7][8]
Roflumilast (Reference)PDE4BBiochemical Assay-75%[7]

Note: The data presented is for a structurally related compound and should be used as a preliminary guide for investigating this compound. Experimental determination of the IC50 for this compound is highly recommended.

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway in Inflammation

The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the mechanism of action for PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Leads to Inhibitor This compound Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow for In Vitro PDE4 Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro potency of this compound using a fluorescence polarization (FP) assay.

In_Vitro_Workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound add_enzyme Add recombinant PDE4 enzyme prep_compound->add_enzyme add_substrate Add fluorescently labeled cAMP substrate (FAM-cAMP) add_enzyme->add_substrate incubate Incubate to allow enzymatic reaction add_substrate->incubate add_binding Add binding agent to detect product (5'-AMP) incubate->add_binding read_fp Read Fluorescence Polarization add_binding->read_fp analyze Analyze data and determine IC50 value read_fp->analyze end End analyze->end

Caption: General workflow for an in vitro PDE4 Fluorescence Polarization assay.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established methods for measuring PDE4 activity and can be used to determine the IC50 value of this compound.[10]

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • PDE Assay Buffer

  • Binding Agent (specific to the assay kit)

  • This compound

  • Positive control inhibitor (e.g., Roflumilast)

  • DMSO

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in PDE Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare similar dilutions for the positive control, Roflumilast.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds, positive control, or vehicle (PDE Assay Buffer with DMSO) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant PDE4B enzyme to the desired concentration in PDE Assay Buffer. The optimal concentration should be determined empirically.

    • Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Initiation:

    • Prepare a solution of FAM-cAMP in PDE Assay Buffer.

    • Add 5 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Detection:

    • Add 10 µL of the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed product (5'-AMP).

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

This protocol describes a widely used model to assess the anti-inflammatory effects of compounds in the lungs.[1][7][11]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Dexamethasone (positive control)

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) equipment

  • Cell counting materials (hemocytometer or automated cell counter)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into the following groups (n=6-8 per group):

      • Vehicle Control (saline challenge, vehicle treatment)

      • LPS Control (LPS challenge, vehicle treatment)

      • This compound treated (LPS challenge, various doses)

      • Positive Control (LPS challenge, dexamethasone treatment)

  • Compound Administration:

    • Administer this compound or vehicle (e.g., saline with a small percentage of a solubilizing agent) via an appropriate route (e.g., intraperitoneal, oral gavage) 1 hour before LPS challenge.

  • LPS Challenge:

    • Anesthetize the mice.

    • Intratracheally or intranasally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline.[12] Administer an equivalent volume of saline to the vehicle control group.

  • Sample Collection (24 hours post-LPS challenge):

    • Euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

    • Collect blood and lung tissue for further analysis.

  • Analysis:

    • BAL Fluid Analysis:

      • Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using ELISA.

    • Lung Histology:

      • Fix, embed, and section the lung tissue.

      • Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.

In Vivo Efficacy in an Asthma Model: Ovalbumin (OVA)-Induced Airway Inflammation in Mice

This model is used to evaluate the potential of this compound in an allergic asthma setting.[2][3][13]

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile saline

  • Dexamethasone (positive control)

  • BALB/c mice (6-8 weeks old)

  • Nebulizer

  • Materials for BAL fluid analysis and histology as described above.

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum.

  • Challenge:

    • From days 21 to 23, challenge the sensitized mice with aerosolized OVA (e.g., 1% in saline) for 30 minutes each day using a nebulizer.

  • Compound Administration:

    • Administer this compound or vehicle daily, 1 hour before each OVA challenge.

  • Sample Collection and Analysis (48 hours after the last challenge):

    • Perform BAL and collect lung tissue as described in the LPS model.

    • Analyze BAL fluid for total and differential cell counts (especially eosinophils).

    • Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid.

    • Perform histological analysis of lung tissue, including Periodic acid-Schiff (PAS) staining for mucus production.

Conclusion

The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound as a PDE4 inhibitor for respiratory diseases. The structural similarity to other active pyridazinone derivatives suggests its potential as a valuable research compound. The detailed experimental procedures will enable researchers to determine its in vitro potency and in vivo efficacy, contributing to the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: Cardiovascular Effects of 5-Methyl-3(2H)-pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cardiovascular effects of 5-Methyl-3(2H)-pyridazinone derivatives, detailing their pharmacological activities, mechanisms of action, and protocols for their evaluation.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] Among these, this compound derivatives have emerged as promising scaffolds for the development of novel cardiovascular agents.[2][3] These compounds have been shown to exhibit a range of beneficial effects, including cardiotonic (positive inotropic), vasodilatory, antihypertensive, and antiplatelet activities.[4][5] Their therapeutic potential lies in their ability to modulate key signaling pathways involved in cardiovascular function, primarily through the inhibition of phosphodiesterase III (PDE III).[4][6]

Pharmacological Activities and Mechanism of Action

The primary cardiovascular effects of this compound derivatives are attributed to their potent and selective inhibition of PDE III.[6]

2.1. Cardiotonic (Positive Inotropic) Effects:

In cardiac muscle, inhibition of PDE III prevents the breakdown of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium concentration and enhanced myocardial contractility, producing a positive inotropic effect.[6] This mechanism is distinct from that of β-adrenergic receptor stimulation.[6] Several 5-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent positive inotropic effects, with some compounds being more effective than established drugs like amrinone and milrinone.[4][6]

2.2. Vasodilatory and Antihypertensive Effects:

In vascular smooth muscle cells, PDE III inhibition also leads to an increase in cAMP, which promotes vasodilation and a subsequent reduction in blood pressure.[2] Some derivatives act as direct vasodilators, while others modulate the renin-angiotensin-aldosterone system.[2] Additionally, certain pyridazinone derivatives have been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, leading to increased nitric oxide (NO) production and vasorelaxation.[8] In vivo studies in rats have confirmed the antihypertensive activity of these compounds, demonstrating a significant reduction in mean arterial blood pressure.[9][10][11]

2.3. Antiplatelet Activity:

Increased cAMP levels in platelets, mediated by PDE III inhibition, are also responsible for the antiplatelet effects of these derivatives.[7] This leads to the inhibition of platelet aggregation induced by various agonists like ADP and collagen.[4][7]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of various this compound derivatives.

Table 1: In Vitro Vasodilatory and PDE III Inhibitory Activity

CompoundAssayParameterValueReference
5-methyl derivative of ImazodanPDE III Inhibition (guinea pig ventricular muscle)IC500.6 µM[2]
Compound 9VasodilationIC500.051 µM[2]
N,O-dibenzyl derivative (10)Vasodilation & AntiplateletIC5035.3 µM[2]
Compound 13Vasodilation (rat thoracic aortic rings)IC500.199 µM[2]
Acid (16)Vasodilation (rat thoracic aortic rings)EC500.339 µM[2]
Ester analog (17)Vasodilation (rat thoracic aortic rings)EC501.225 µM[2]
4-methoxyphenyl hydrazide derivative (18)Vasodilation (rat thoracic aortic rings)EC501.204 µM[2]
Compound 4fVasodilation (rat thoracic aorta)EC500.0136 µM[8]
Compound 4hVasodilation (rat thoracic aorta)EC500.0117 µM[8]
Compound 5dVasodilation (rat thoracic aorta)EC500.0053 µM[8]
Compound 5eVasodilation (rat thoracic aorta)EC500.0025 µM[8]

Table 2: In Vivo Antihypertensive Activity

CompoundAnimal ModelEffectReference
Compound 6Anesthetized normotensive ratsED50 = 1.6 µmol/kg (increase in blood flow)[2]
Compound 7Sheep33.04% inhibition of carotid artery contraction[2]
Compounds 8a & 8bRat aorta48.8% & 44.2% inhibition of phenylephrine contraction[2]
Compounds 11 & 12Rats41.84% & 40.98% reduction in MABP[2]
Compounds 14 & 15Rats41.99% & 42.40% reduction in MABP[2]

Table 3: Cardiotonic Activity

CompoundAnimal ModelEffectReference
Compound 5aIsolated perfused toad heartPotent cardiotonic activity[12]
Compound 36Anesthetized dogsRelative potency = 2.11 (vs. milrinone = 1)[13]
CI-930 (5-methyl derivative of CI-914)-More potent than milrinone[6]

Experimental Protocols

4.1. In Vitro Vasorelaxant Activity on Isolated Rat Thoracic Aorta

This protocol is used to assess the vasodilatory effect of the test compounds.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Phenylephrine (PE)

  • Test compounds

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissues and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations to the organ bath.

  • Record the relaxation response as a percentage of the PE-induced contraction.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[8]

4.2. In Vivo Antihypertensive Activity using the Tail-Cuff Method in Rats

This non-invasive method is used to measure the effect of test compounds on blood pressure in conscious rats.[1][9][10][11]

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats in which hypertension has been induced (e.g., with methylprednisolone acetate).[9]

  • Non-invasive blood pressure recorder (e.g., CODA Tail-Cuff system).

  • Animal restrainers.

  • Test compounds and vehicle.

  • Standard antihypertensive drugs (e.g., hydralazine, propranolol).[9]

Procedure:

  • Train the rats to the restraining and measurement procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • On the day of the experiment, place the conscious rat in a restrainer.

  • Record the baseline mean arterial blood pressure (MABP) and heart rate.

  • Administer the test compound or vehicle (e.g., intraperitoneally or orally).

  • Measure the MABP and heart rate at various time points after administration (e.g., 1, 3, 6, 12, 24 hours).[9]

  • Compare the changes in MABP in the treated groups to the vehicle control group and a standard drug group.

  • Analyze the data to determine the percentage reduction in MABP.[2]

4.3. In Vitro Cardiotonic Activity on Isolated Perfused Heart

This protocol assesses the direct effect of compounds on myocardial contractility.

Materials:

  • Rabbit or toad heart.[12][14]

  • Langendorff apparatus.

  • Ringer's solution or similar physiological salt solution.

  • Force-displacement transducer.

  • Test compounds and a standard cardiotonic drug (e.g., digoxin, levosimendan).[12][15]

Procedure:

  • Euthanize the animal and rapidly excise the heart.

  • Mount the heart on the Langendorff apparatus and perfuse it with oxygenated physiological salt solution at a constant temperature and pressure.

  • Allow the heart to stabilize for a period of time.

  • Record the baseline contractile force (amplitude of contraction) and heart rate.

  • Administer the test compounds in increasing concentrations into the perfusion solution.

  • Record the changes in contractile force and heart rate.

  • Express the cardiotonic effect as the percentage change in the amplitude of contractility compared to the baseline and a standard drug.[16]

Visualizations

PDE_Inhibition_Cardiac_Muscle cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ca_Channel L-type Ca²⁺ Channel Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE3 PDE III AMP AMP PDE3->AMP Converts cAMP to PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates SERCA SERCA2a PLB->SERCA Disinhibits Ca_Uptake ↑ Ca²⁺ Uptake into SR SERCA->Ca_Uptake Pyridazinone 5-Methyl-3(2H)- pyridazinone Derivative Pyridazinone->PDE3 Inhibits Contraction ↑ Myocardial Contractility Ca_Influx->Contraction Ca_Uptake->Contraction

Caption: PDE III inhibition in cardiomyocytes by this compound derivatives.

Vasodilation_Pathway cluster_ec Endothelial Cell cluster_smc Vascular Smooth Muscle Cell eNOS_mRNA eNOS mRNA eNOS eNOS eNOS_mRNA->eNOS Translates to NO Nitric Oxide (NO) eNOS->NO Converts L-Arg to L_Arg L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channels Ca²⁺ Channels PKG->Ca_Channels Inhibits Ca_Decrease ↓ Intracellular Ca²⁺ Ca_Channels->Ca_Decrease Pyridazinone Pyridazinone Derivative Pyridazinone->eNOS_mRNA ↑ Expression Vasodilation Vasodilation Ca_Decrease->Vasodilation

Caption: eNOS-mediated vasodilation by certain pyridazinone derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PDE_Assay PDE III Inhibition Assay SAR Structure-Activity Relationship (SAR) Analysis PDE_Assay->SAR Aorta_Assay Isolated Aorta Vasorelaxation Aorta_Assay->SAR Heart_Assay Isolated Heart Cardiotonicity Heart_Assay->SAR Platelet_Assay Platelet Aggregation Assay Platelet_Assay->SAR BP_Model Hypertensive Animal Model Toxicity Acute Toxicity Studies (LD50) BP_Model->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Synthesis Compound Synthesis & Characterization Synthesis->PDE_Assay Synthesis->Aorta_Assay Synthesis->Heart_Assay Synthesis->Platelet_Assay SAR->BP_Model Promising Compounds SAR->Lead_Opt

Caption: General workflow for the evaluation of pyridazinone derivatives.

References

Application Notes and Protocols for the Derivatization of 5-Methyl-3(2H)-pyridazinone in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 5-Methyl-3(2H)-pyridazinone scaffold. This versatile heterocyclic core is a key pharmacophore in the development of novel therapeutic agents due to its wide range of biological activities. These activities include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel pyridazinone derivatives for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the general workflow for conducting SAR studies with this compound derivatives.

SAR_Workflow Lead This compound (Lead Compound) Derivatization Derivatization Reactions (e.g., N-alkylation, C-arylation) Lead->Derivatization Library Library of Derivatives Derivatization->Library Screening Primary Biological Screening (e.g., in vitro assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Data Analysis Secondary_Screening Secondary Assays (e.g., cell-based, in vivo) Hit_ID->Secondary_Screening Confirmation Lead_Opt Lead Optimization Secondary_Screening->Lead_Opt Refinement SAR_Analysis SAR Analysis Lead_Opt->SAR_Analysis Quantitative Data New_Derivatives Design of New Derivatives SAR_Analysis->New_Derivatives Insights New_Derivatives->Derivatization

Caption: General workflow for SAR studies of this compound.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives from published studies. This data is crucial for establishing meaningful structure-activity relationships.

Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives

Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 6)Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Ulcerogenic IndexReference
20 H4-chloro-benzyl4-chloro-phenyl71.95SignificantLow (0.1 ± 0.1)[4]
26 H4-fluoro-benzyl4-chloro-phenyl77.23SignificantLow (0.1 ± 0.1)[4]
28 H4-methoxy-benzyl4-chloro-phenyl67.4842.12Low (0.2 ± 0.12)[4]
34 H3,4-dimethoxy-benzyl4-methoxy-phenyl68.9044.22Low (0.2 ± 0.12)[4]
Ibuprofen ---85.77-High (0.8 ± 0.1)[4]

Table 2: Anticancer Activity of Pyridazinone Derivatives against HCT116 Cells

Compound IDR1 (Position 2)R2 (Position 6)ModificationIC50 (µM)Reference
3a -CH2-piperazinyl-phenyl6-phenyl->100[5]
3b -CH2-piperazinyl-(4-methyl-phenyl)6-phenyl-149.70
3e -CH2-piperazinyl-(4-methoxy-phenyl)6-phenyl-High Activity[5]
3f -CH2-piperazinyl-(2-methoxy-phenyl)6-phenyl-High Activity
3g -CH2-piperazinyl-(3-methoxy-phenyl)6-phenyl-High Activity[6]

Table 3: Vasodilatory and PDE Inhibitory Activity of Pyridazinone Derivatives

Compound IDR1 (Position 2)R2 (Position 6)ActivityIC50 / EC50Reference
9 Amide derivatives4-carboxymethyloxyphenylVasodilatory0.051 µM[7]
10 N,O-dibenzyl-Vasodilatory35.3 µM[7]
13 --Vasorelaxant0.199 µM[7]
16 --Vasodilating0.339 µM[7]
27 --PDE-5 Inhibition34 nM[7]
Hydralazine --Vasodilating18.210 µM[7]
Sildenafil --PDE-5 Inhibition20 nM[7]

Experimental Protocols

General Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone Derivatives

This protocol describes a general method for the synthesis of the pyridazinone core, which can then be further derivatized.

Materials:

  • Substituted aromatic hydrocarbon (e.g., anisole)

  • Succinic anhydride

  • Anhydrous aluminium chloride (AlCl3)

  • Dry nitrobenzene or other suitable solvent

  • Hydrazine hydrate (80% or 99%)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred solution of the substituted aromatic hydrocarbon in dry nitrobenzene, add succinic anhydride in portions.

    • Cool the mixture in an ice bath and add anhydrous AlCl3 portion-wise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Extract the resulting β-aroylpropionic acid with a suitable solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product. Recrystallize from a suitable solvent.

  • Cyclization:

    • Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in ethanol for 4-6 hours.

    • After cooling, the solid product will precipitate.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent to yield the 6-aryl-4,5-dihydro-3(2H)-pyridazinone.

Derivatization at the N-2 Position: Synthesis of N-Mannich Bases

This protocol details the synthesis of N-substituted piperazinylmethyl derivatives.[5]

Materials:

  • 6-Aryl-4,5-dihydro-3(2H)-pyridazinone

  • Formaldehyde (37% aqueous solution)

  • Substituted piperazine

  • Ethanol

Procedure:

  • Dissolve the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in ethanol.

  • Add an equimolar amount of formaldehyde solution and the desired substituted piperazine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent.

In Vitro Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of the synthesized compounds.[4]

Materials:

  • Wistar albino rats (150-200 g)

  • 1% w/v carrageenan solution in normal saline

  • Test compounds and standard drug (e.g., Ibuprofen) suspended in 0.5% carboxymethyl cellulose (CMC)

  • Plethysmometer

Procedure:

  • Divide the animals into groups (control, standard, and test groups).

  • Administer the test compounds and the standard drug orally at a specified dose. The control group receives the vehicle (0.5% CMC).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could be modulated by this compound derivatives, for instance, in the context of cancer therapy where receptor tyrosine kinases (RTKs) are often targeted.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->RTK Inhibits

Caption: Conceptual RTK signaling pathway potentially targeted by pyridazinone derivatives.

References

Application Notes: Experimental Design for Evaluating the Analgesic Properties of Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including analgesic and anti-inflammatory effects.[1][2] Many of these compounds exert their effects through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), such as the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] Evaluating the analgesic potential of novel pyridazinone candidates requires a systematic approach, employing a battery of in vitro and in vivo assays to characterize their efficacy, potency, and mechanism of action. This document provides detailed protocols for a tiered experimental design, progressing from initial in vitro screening to comprehensive in vivo pain models.

Experimental Strategy Overview

A robust evaluation of a pyridazinone derivative's analgesic properties typically follows a multi-step process. The initial phase involves in vitro screening to determine the compound's activity on key molecular targets, such as COX enzymes and inflammatory cytokine production. Promising candidates then advance to in vivo models that assess analgesic efficacy in different types of pain, including peripheral, central, and inflammatory pain.

G Experimental Workflow for Analgesic Evaluation cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Analysis & Lead Optimization A COX-1/COX-2 Inhibition Assay B LPS-Induced Cytokine Release Assay C Acetic Acid-Induced Writhing Test (Peripheral Pain) A->C D Hot Plate / Tail Flick Test (Central Pain) F Data Analysis: Potency, Efficacy, Mechanism of Action C->F E Formalin Test (Inflammatory Pain) G Structure-Activity Relationship (SAR)

Caption: High-level workflow for evaluating pyridazinone analgesics.

Part 1: In Vitro Mechanistic Assays

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for determining if a pyridazinone derivative acts as a COX inhibitor and for assessing its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[5][6]

Principle The assay measures the peroxidase activity of purified human recombinant COX-1 and COX-2. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, often by quantifying a stable downstream product like PGE2 or by using a fluorometric probe.[5][7] The inhibitory effect of the test compound is determined by measuring the reduction in product formation.

Methodology

  • Reagent Preparation : Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), and purified human recombinant COX-1 or COX-2 enzyme.[5]

  • Compound Preparation : Dissolve pyridazinone derivatives and reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) in DMSO to create stock solutions. Prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well plate, add reaction buffer, co-factors, and the enzyme solution (COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations and pre-incubate at 37°C for 10-15 minutes.[7]

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.[7]

    • Stop the reaction (e.g., by adding a solution of stannous chloride).[7]

  • Detection : Quantify the prostaglandin product (e.g., PGF2α or PGE2) using a specific ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition) by fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Data Presentation

Table 1: In Vitro COX Inhibition by Pyridazinone Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
Pyridazinone A 15.2 0.85 17.9
Pyridazinone B 5.6 5.1 1.1
Indomethacin 0.21 0.42 0.5

| Celecoxib | 12.9 | 0.35 | 36.9 |

Signaling Pathway: Arachidonic Acid Cascade

G cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Damage aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) Physiological Functions aa->cox1 cox2 COX-2 (Inducible) Inflammatory Stimuli aa->cox2 pgs Prostaglandins (PGs) Thromboxanes (TXs) cox1->pgs cox2->pgs pain Pain & Inflammation pgs->pain inhibitor Pyridazinone Derivative inhibitor->cox1 inhibitor->cox2

Caption: Inhibition of the COX pathway by pyridazinone derivatives.

Protocol 2: LPS-Induced Cytokine Release in Macrophages

This assay evaluates the anti-inflammatory potential of pyridazinones by measuring their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).[8][9]

Principle LPS, a component of gram-negative bacteria, activates macrophages (e.g., RAW 264.7 or primary cells) through Toll-like receptor 4 (TLR4), leading to the production and release of inflammatory mediators.[8][10] The concentration of these mediators in the cell culture supernatant is measured by ELISA.

Methodology

  • Cell Culture : Culture RAW 264.7 macrophage cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[11]

  • Cell Plating : Seed cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the pyridazinone derivatives or a reference drug (e.g., Dexamethasone) for 1 hour.[12]

  • Stimulation : Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.[12]

  • Incubation : Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection : Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s protocol.

  • Data Analysis : Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.

Data Presentation

Table 2: Inhibition of LPS-Induced Cytokine Release by Pyridazinone A

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
0.1 15.3 11.8
1.0 45.8 39.2
10.0 88.2 76.5

| 100.0 | 95.1 | 91.3 |

Part 2: In Vivo Analgesic Models

All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity.[13][14] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching).[13][15]

Methodology

  • Animals : Use male Swiss albino mice (20-30 g).[13] Acclimatize animals for at least one week before the experiment.

  • Grouping : Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (Pyridazinone derivatives at various doses).

  • Drug Administration : Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing : After a set absorption time (e.g., 30-60 minutes post-drug administration), inject 0.6-1% acetic acid (10 mL/kg) intraperitoneally into each mouse.[13][16]

  • Observation : Immediately place each mouse in an individual observation chamber. Five minutes after the acetic acid injection, count the number of writhes for a period of 10-15 minutes.[13][15]

  • Data Analysis : Calculate the mean number of writhes for each group. The percentage of analgesic activity (% inhibition) is calculated using the formula: [(C - T) / C] x 100, where C is the mean writhes in the control group and T is the mean writhes in the treated group.[16]

Data Presentation

Table 3: Effect of Pyridazinone Derivatives on Acetic Acid-Induced Writhing

Treatment Group Dose (mg/kg, p.o.) Mean Writhing Count (± SEM) % Inhibition
Vehicle Control - 35.2 ± 2.1 -
Diclofenac 10 9.8 ± 1.5 72.2%
Pyridazinone A 25 20.1 ± 1.9 42.9%

| Pyridazinone A | 50 | 12.5 ± 1.7 | 64.5% |

Protocol 4: Hot Plate Test

This test is used to evaluate centrally acting analgesics. It measures the reaction time of an animal to a thermal pain stimulus.[17][18] An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.[19]

Methodology

  • Apparatus : Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[20]

  • Animals : Use mice or rats.

  • Baseline Measurement : Before drug administration, place each animal on the hot plate and record the baseline latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[19][20]

  • Grouping and Administration : Group the animals and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg), and test compounds.

  • Post-Treatment Measurement : At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis : Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. Data can be expressed as the mean latency time or as the Maximum Possible Effect (% MPE).

Data Presentation

Table 4: Effect of Pyridazinone Derivatives in the Hot Plate Test

Treatment Group Dose (mg/kg) Latency (sec) at 60 min (± SEM)
Vehicle Control - 8.5 ± 0.7
Morphine 5 22.1 ± 1.8
Pyridazinone A 50 9.2 ± 0.9

| Pyridazinone C | 50 | 16.8 ± 1.5 |

Protocol 5: Formalin Test

The formalin test is a robust model of continuous pain that can differentiate between nociceptive and inflammatory pain mechanisms.[21][22] Subcutaneous injection of formalin into the paw elicits a biphasic pain response.[23]

  • Phase I (Early Phase) : Lasts 0-5 minutes post-injection and represents acute, neurogenic pain from direct activation of nociceptors.[24]

  • Phase II (Late Phase) : Occurs 15-30 minutes post-injection and involves an inflammatory response and central sensitization.[22][24]

Methodology

  • Animals : Use mice or rats.

  • Grouping and Administration : Group animals and administer vehicle, positive controls (e.g., Morphine for both phases, an NSAID like Diclofenac for Phase II), and test compounds.

  • Formalin Injection : After the drug absorption period, inject a dilute formalin solution (e.g., 2.5%, 20 µL) subcutaneously into the plantar surface of one hind paw.[21]

  • Observation : Immediately place the animal in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw during Phase I (0-5 min) and Phase II (15-30 min).[24]

  • Data Analysis : Calculate the mean licking/biting time for each phase in each group. Compare the treated groups to the vehicle control to determine the percentage reduction in nociceptive behavior.

Data Presentation

Table 5: Effect of Pyridazinone A in the Formalin Test

Treatment Group Dose (mg/kg) Licking Time - Phase I (sec ± SEM) Licking Time - Phase II (sec ± SEM) % Inhibition (Phase II)
Vehicle Control - 65.4 ± 5.1 98.2 ± 8.5 -
Diclofenac 10 62.1 ± 4.8 35.7 ± 4.2 63.6%

| Pyridazinone A | 50 | 63.5 ± 5.3 | 41.3 ± 5.1 | 58.0% |

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-3(2H)-pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-3(2H)-pyridazinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: A highly effective reported method involves the reaction of 5-Hydroxy-4-methyl-5H-furan-2-one with hydrazine hydrate in tetrahydrofuran. This method has been shown to produce this compound in yields around 80%.[1] The reaction involves a ring-opening of the furanone by the hydrazine, followed by an intramolecular cyclization to form the stable pyridazinone ring.[2]

Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A2: Low yields are a frequent issue in pyridazinone synthesis.[3] A systematic approach to troubleshooting should be employed:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 5-Hydroxy-4-methyl-5H-furan-2-one and hydrazine hydrate. Impurities can lead to undesired side reactions.[3]

  • Reaction Temperature and Time: The reaction temperature is critical. Initially, the reaction can be stirred at room temperature, but heating may be required for the reaction to go to completion.[1] Excessively high temperatures can cause decomposition. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.[3]

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. Tetrahydrofuran (THF) is a documented solvent for this synthesis.[1] Protic solvents like ethanol or acetic acid are also commonly used for pyridazinone synthesis and can facilitate the reaction.[3]

  • Water Removal: The cyclization step that forms the pyridazinone ring produces water.[2] In some cases, actively removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby improving the yield.[3]

Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A3: During the synthesis of pyridazinone derivatives, several side reactions can occur, leading to impurities:

  • Over-alkylation: If using a substituted hydrazine, alkylation can occur at both nitrogen atoms, though this is less common with hydrazine hydrate.[3]

  • Dehydration/Aromatization Byproducts: Under harsh acidic or high-temperature conditions, the dihydropyridazinone ring can potentially undergo dehydration, leading to aromatized byproducts.[3]

  • Incomplete Cyclization: The open-chain hydrazide intermediate may persist if the cyclization step is incomplete, which can be caused by insufficient heating or reaction time.[2]

Q4: What is the best method to purify the crude this compound?

A4: The primary methods for purifying pyridazinone derivatives are column chromatography and recrystallization.[3][4] For the synthesis from 5-Hydroxy-4-methyl-5H-furan-2-one, the crude product can be concentrated onto silica gel and purified by column chromatography.[1] Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethanol, is also a widely used and effective technique for purifying solid pyridazinone products.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Purity of starting materials is low.Use freshly purified reagents. Ensure hydrazine hydrate has not degraded.[3]
Reaction temperature is too low.Monitor the reaction by TLC. If starting material is still present after an extended period at room temperature, gradually heat the reaction to 60°C.[1][3]
Incorrect solvent.While THF is a proven solvent[1], consider using protic solvents like ethanol, which can facilitate the cyclization.[3]
Multiple Products Observed on TLC Side reactions are occurring.Avoid excessively high temperatures and harsh acidic conditions which can lead to dehydration byproducts.[3]
Incomplete reaction.Ensure the reaction is allowed to proceed to completion by monitoring via TLC. One of the spots may be the hydrazide intermediate.[2]
Difficulty in Product Isolation Product is soluble in the reaction solvent.Concentrate the reaction mixture under reduced pressure.[1] If the product precipitates, it can be collected by filtration.[3]
Product is an oil or does not crystallize.Purify the crude material using column chromatography.[1][4]
Purified Product is Still Impure Ineffective purification method.If recrystallization fails to yield a pure product, use column chromatography. A typical eluent system is a gradient of methanol in a mixture of ethyl acetate and dichloromethane.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one

This protocol is adapted from a reported synthesis with a high yield.[1]

Materials:

  • 5-Hydroxy-4-methyl-5H-furan-2-one

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Silica gel

  • Solvents for column chromatography (e.g., ethyl acetate, dichloromethane, methanol)

Procedure:

  • In a round-bottom flask, combine 5-Hydroxy-4-methyl-5H-furan-2-one (1.0 eq) and hydrazine hydrate (1.0 eq).

  • Add tetrahydrofuran (THF) and stir the mixture vigorously at room temperature for 1.5 hours.

  • A solid may begin to precipitate. Heat the reaction mixture to 60°C and continue stirring overnight.

  • Monitor the reaction progress by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Adsorb the crude reaction mixture onto silica gel.

  • Purify the product by column chromatography using a gradient eluent system, such as 0 to 10% methanol in a 1:1 mixture of ethyl acetate/dichloromethane, to yield the pure this compound.

Protocol 2: General Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from γ-Keto Acids

This is a general procedure and serves as a common alternative route for pyridazinone synthesis.[3][5]

Materials:

  • γ-Keto acid (e.g., Levulinic acid)

  • Hydrazine hydrate (99%)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the γ-keto acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product. Further purification can be achieved by recrystallization if needed.[3]

Visualizations

cluster_synthesis Synthesis cluster_purification Purification Reactants 5-Hydroxy-4-methyl-5H-furan-2-one + Hydrazine Hydrate in THF Reaction Stir at RT (1.5h) Then heat to 60°C (overnight) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Concentrate Concentrate onto Silica Gel Crude->Concentrate Column Column Chromatography (MeOH/EtOAc/DCM gradient) Concentrate->Column Pure Pure this compound Column->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify Reagents (Distillation, Recrystallization) check_purity->purify Impurities Found check_temp Review Reaction Temperature & Time check_purity->check_temp Reagents are Pure purify->check_temp optimize_temp Optimize Temp & Time (Monitor by TLC) check_temp->optimize_temp Suboptimal check_solvent Evaluate Solvent Choice check_temp->check_solvent Optimal optimize_temp->check_solvent test_solvents Test Alternative Solvents (e.g., Ethanol, Acetic Acid) check_solvent->test_solvents Ineffective remove_water Consider Water Removal check_solvent->remove_water Effective test_solvents->remove_water dean_stark Use Dean-Stark or Molecular Sieves remove_water->dean_stark Implement end Improved Yield remove_water->end Not necessary dean_stark->end

Caption: A troubleshooting workflow for addressing low reaction yields.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions furanone 5-Hydroxy-4-methyl- 5H-furan-2-one intermediate Open-Chain Hydrazide Intermediate furanone->intermediate Ring Opening hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization (-H2O) side_product Dehydration/ Aromatization Byproduct product->side_product Harsh Conditions (High Temp / Acid)

Caption: Reaction pathway for synthesis and a potential side reaction.

References

Technical Support Center: Synthesis of 5-Methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3(2H)-pyridazinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a low yield for my this compound synthesis. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. The most common precursor for the pyridazinone ring formation is a γ-keto acid, such as levulinic acid, which reacts with hydrazine.[1] Incomplete reaction or side reactions can significantly reduce the yield of the desired product.

  • Purity of Starting Materials: Ensure the purity of your levulinic acid and hydrazine hydrate. Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled or high-purity reagents.

  • Reaction Temperature and Time: The initial condensation to form the hydrazone and subsequent cyclization are sensitive to temperature. The reaction of ethyl levulinate with hydrazine hydrate is typically carried out under reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures might lead to degradation.

  • Incomplete Cyclization: The key step is the intramolecular cyclization of the intermediate hydrazone. If this step is not complete, the open-chain hydrazone will be a major component of your crude product, thus lowering the yield of the cyclic pyridazinone.

  • Dehydrogenation Step: The synthesis of this compound from levulinic acid initially forms 6-methyl-4,5-dihydropyridazin-3(2H)-one. This intermediate needs to be dehydrogenated to introduce the double bond in the ring. An inefficient dehydrogenation step will result in a low yield of the final product.

Q2: My TLC analysis of the crude product shows multiple spots. What are these side products?

A2: The presence of multiple spots on your TLC plate indicates the formation of side products. The most common side products in the synthesis of pyridazinone derivatives include:

  • Uncyclized Hydrazone: The initial reaction between the ketone group of levulinic acid and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, this hydrazone will be present as a major byproduct.[1]

  • Dimeric Impurities: It is possible for the unreacted amine group of the hydrazine or the hydrazone intermediate to react with a second molecule of levulinic acid, leading to the formation of larger, dimeric impurities.

  • Products of Dehydrogenation: If a strong oxidizing agent is used for the dehydrogenation of the dihydropyridazinone intermediate, over-oxidation or other side reactions can occur, leading to a mixture of products.

Q3: I have an unexpected peak in my NMR spectrum. How can I identify the impurity?

A3: An unexpected peak in your NMR spectrum likely corresponds to one of the side products mentioned above.

  • Hydrazone Intermediate: The presence of the uncyclized hydrazone of levulinic acid would show characteristic signals for the carboxylic acid proton (if not esterified), and the signals for the methyl and methylene groups would have different chemical shifts compared to the cyclized product.

  • Starting Material: Check for the presence of unreacted levulinic acid.

  • Dihydropyridazinone Intermediate: If the dehydrogenation step is incomplete, you will see signals corresponding to the 6-methyl-4,5-dihydropyridazin-3(2H)-one. This would include signals for the two methylene groups in the dihydropyridazine ring.

To confirm the identity of the impurity, it is recommended to isolate it using column chromatography and characterize it separately by NMR, Mass Spectrometry, and IR spectroscopy.

Potential Side Products and Identification

Side Product Potential Cause Suggested Analytical Identification
Levulinic acid hydrazoneIncomplete cyclization due to low reaction temperature or insufficient reaction time.NMR: Presence of a carboxylic acid proton signal (if starting from levulinic acid) and distinct chemical shifts for the methyl and methylene protons compared to the product. IR: Presence of both C=N and C=O (acid) stretching frequencies.
6-methyl-4,5-dihydropyridazin-3(2H)-oneIncomplete dehydrogenation.NMR: Characteristic signals for the two CH₂ groups in the saturated part of the ring. MS: A molecular ion peak corresponding to a mass 2 units higher than the final product.
Dimeric byproductsReaction of a second molecule of levulinic acid with the hydrazone intermediate.MS: A molecular ion peak corresponding to a higher mass than the desired product. NMR: A more complex spectrum with multiple sets of signals.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from levulinic acid and hydrazine hydrate, proceeding through a dihydropyridazinone intermediate.

Part 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Part 2: Synthesis of this compound (Dehydrogenation)

  • Dissolve the purified 6-methyl-4,5-dihydropyridazin-3(2H)-one from Part 1 in a suitable solvent like acetic acid.

  • Add a suitable dehydrogenating agent, such as bromine in acetic acid or palladium on carbon (Pd/C) with a hydrogen acceptor.

  • Stir the reaction mixture at the appropriate temperature (this will depend on the chosen reagent) and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, work up the reaction mixture accordingly. If using bromine, the excess can be quenched. If using Pd/C, the catalyst is removed by filtration.

  • The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Reaction Pathway and Side Product Formation

Synthesis_Pathway LevulinicAcid Levulinic Acid Hydrazone Levulinic Acid Hydrazone (Intermediate) LevulinicAcid->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Dihydropyridazinone 6-methyl-4,5-dihydro- pyridazin-3(2H)-one Hydrazone->Dihydropyridazinone Intramolecular Cyclization SideProduct Uncyclized Hydrazone (Side Product) Hydrazone->SideProduct Incomplete Cyclization Pyridazinone This compound (Desired Product) Dihydropyridazinone->Pyridazinone Dehydrogenation Experimental_Workflow Start Start: Reagents (Levulinic Acid, Hydrazine) Reaction1 Step 1: Condensation & Cyclization to Dihydropyridazinone Start->Reaction1 TLC1 TLC Monitoring Reaction1->TLC1 Purification1 Purification of Intermediate (Recrystallization) TLC1->Purification1 Reaction Complete Reaction2 Step 2: Dehydrogenation to Pyridazinone Purification1->Reaction2 TLC2 TLC Monitoring Reaction2->TLC2 Workup Reaction Work-up TLC2->Workup Reaction Complete Purification2 Final Purification (Column Chromatography) Workup->Purification2 Analysis Characterization (NMR, MS, IR) Purification2->Analysis End End: Pure Product Analysis->End

References

Technical Support Center: Optimizing Pyridazinone Formation from Furanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of pyridazinones from furanones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyridazinones from furanones and provides systematic approaches to resolve them.

Issue 1: Low or No Product Yield

A frequent challenge in the synthesis of pyridazinones is a low yield of the desired product.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of the furanone derivative and hydrazine hydrate.[1] Impurities can lead to undesirable side reactions and inhibit the formation of the pyridazinone.[1] It is advisable to use freshly purified reagents.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help determine the optimal reaction time and temperature.[1]

Optimization of Reaction Conditions:

ParameterTroubleshooting Steps
Temperature Reaction temperature is a critical factor.[1] If the temperature is too low, the reaction may be incomplete.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants or the final product.[1] A stepwise increase in temperature while monitoring via TLC is recommended to find the optimal condition.
Solvent The choice of solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol, n-butanol, dioxane, or acetic acid are commonly used and often facilitate the reaction.[1] Consider screening different solvents to identify the most effective one for your specific substrates.
Catalyst The intramolecular cyclization step can be promoted by acid catalysis.[2] A catalytic amount of glacial acetic acid or concentrated hydrochloric acid can be added to facilitate the ring closure.[2]
Water Removal The cyclization step involves the elimination of a water molecule.[2] In some cases, removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp evaluate_solvent Evaluate Solvent Choice optimize_temp->evaluate_solvent adjust_catalyst Adjust Acid Catalyst evaluate_solvent->adjust_catalyst consider_water_removal Consider Water Removal adjust_catalyst->consider_water_removal monitor_reaction Monitor Reaction by TLC/LC-MS consider_water_removal->monitor_reaction reevaluate Re-evaluate monitor_reaction->reevaluate reevaluate->check_purity If yield is still low success Improved Yield: Optimization Successful reevaluate->success If yield improves

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

The formation of side products is a common challenge in pyridazinone synthesis.[1] Understanding these potential side reactions is key to minimizing their formation.

Common Side Reactions:

  • Hydrazone Formation: The initial reaction between the furanone's carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical furanones, the two carbonyl groups can react with hydrazine at different rates, potentially leading to the formation of two different regioisomeric pyridazinone products.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Strategies to Minimize Side Products:

  • Control Reaction Temperature: As mentioned previously, optimizing the temperature can prevent decomposition and unwanted side reactions.

  • One-Pot vs. Two-Step Synthesis: Consider a two-step synthesis where the hydrazide intermediate is isolated first, purified, and then subjected to cyclization.[2] This can often lead to a cleaner reaction and a purer final product.

  • pH Control: The pH of the reaction medium can be critical. An acidic medium can catalyze the desired dehydration step, but strongly acidic conditions might promote side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of pyridazinones from furanones?

A1: The synthesis of pyridazinones from furanones is typically a two-step process that can be performed in one pot.[2]

  • Ring Opening: The reaction begins with a nucleophilic attack of hydrazine on the carbonyl group of the furanone ring. This leads to the opening of the lactone ring and the formation of an open-chain hydrazide intermediate.[2]

  • Intramolecular Cyclization: The hydrazide intermediate then undergoes an intramolecular cyclization. This step is often promoted by heat or acid catalysis and results in the formation of the stable six-membered pyridazinone ring with the elimination of a water molecule.[2]

General Reaction Workflow

reaction_workflow cluster_reactants Reactants furanone 2(3H)-Furanone intermediate Hydrazide Intermediate furanone->intermediate Ring Opening (Nucleophilic Attack) hydrazine Hydrazine Hydrate hydrazine->intermediate pyridazinone Pyridazinone Derivative intermediate->pyridazinone Intramolecular Cyclization (-H2O) water H2O

Caption: General reaction scheme for the synthesis of pyridazinone derivatives from 2(3H)-furanones.

Q2: What are the typical experimental conditions for this reaction?

A2: Reaction conditions can vary depending on the specific furanone substrate. However, general procedures often employ the following conditions:

ParameterTypical Conditions
Reactant Ratio Hydrazine hydrate is typically used in a slight excess (1.5 - 2.0 equivalents) relative to the furanone.[2]
Solvent Absolute ethanol is a commonly used solvent.[2] Dioxane and n-butanol are also frequently employed, especially when higher temperatures are required.[2]
Temperature The reaction can be stirred at room temperature or heated to reflux.[2] Refluxing is often necessary to ensure the completion of the cyclization step.[2]
Reaction Time Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrate and the reaction temperature.[1][2] Monitoring by TLC is crucial to determine the endpoint.[2]
Work-up Upon completion, the reaction mixture is typically cooled to room temperature. The pyridazinone product may precipitate and can be collected by filtration.[2] If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[2]

Q3: Can I isolate the hydrazide intermediate?

A3: Yes, a two-step synthesis involving the isolation of the hydrazide intermediate is a common and often preferred method to obtain a purer final product.[2]

Protocol for a Two-Step Synthesis:

  • Synthesis of the Hydrazide Intermediate:

    • Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.[2]

    • Add hydrazine hydrate dropwise while stirring.[2]

    • Continue stirring at room temperature for 1-4 hours, monitoring the consumption of the furanone by TLC.[2]

    • The hydrazide intermediate often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.[2]

  • Cyclization to the Pyridazinone:

    • Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).[2]

    • Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[2]

    • Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[2]

    • Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.[2]

    • Wash the solid with water and then a small amount of cold ethanol.[2]

    • Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.[2]

Materials:

  • 3-arylmethylene-5-aryl-2(3H)-furanone (1 eq.)

  • Hydrazine hydrate (80-99%) (1.5 - 2.0 eq.)[2]

  • Absolute Ethanol, Dioxane, or n-Butanol[2]

  • Glacial Acetic Acid (optional, for catalysis)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in absolute ethanol (or an alternative solvent).[2]

  • Add hydrazine hydrate to the solution at room temperature with stirring.[2]

  • The reaction mixture can be stirred at room temperature or heated to reflux. Forcing conditions such as reflux in ethanol, dioxane, or n-butanol are often employed to ensure cyclization to the pyridazinone.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.[2]

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.[2]

  • If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

This document is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted in a safe and appropriate laboratory setting.

References

Troubleshooting low purity of 5-Methyl-3(2H)-pyridazinone after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Methyl-3(2H)-pyridazinone

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low purity issues during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low purity for this compound after synthesis?

Low purity in the synthesis of this compound can stem from several factors throughout the experimental process. These include:

  • Impure Starting Materials: The quality of reactants, such as the γ-ketoacid or furanone precursor and hydrazine hydrate, is critical. Impurities can lead to unwanted side reactions.[1]

  • Incomplete Reaction: The initial reaction between the carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may remain as a major impurity.[1]

  • Suboptimal Reaction Conditions: Parameters like temperature, reaction time, solvent, and pH are crucial. Deviations from optimal conditions can result in side product formation or decomposition of the desired product.[1]

  • Ineffective Water Removal: The cyclization step produces water. If not effectively removed, the reaction equilibrium may not favor product formation, leading to a mix of starting material, intermediate, and product.[1]

  • Inefficient Purification: The chosen purification method (e.g., recrystallization or column chromatography) may not be suitable for removing specific impurities, or the technique may be performed incorrectly.

Q2: My TLC analysis shows multiple spots after the reaction. What could these side products be?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Common side products in pyridazinone synthesis include:

  • Unreacted Starting Materials: Residual γ-ketoacid or furanone precursors.

  • Hydrazone Intermediate: The initial product of the reaction between the carbonyl compound and hydrazine. Incomplete cyclization is a common reason for its presence.[1]

  • Dehydration/Aromatization Byproducts: Under harsh acidic conditions or high temperatures, side reactions can lead to various byproducts.[1]

Q3: How can I improve the yield and purity of my final product?

To enhance the yield and purity, a systematic approach to optimization is recommended:

  • Verify Starting Material Purity: Ensure all reagents, especially the carbonyl precursor and hydrazine, are of high purity. Use freshly purified materials if necessary.[1]

  • Optimize Reaction Conditions:

    • Temperature: Monitor the reaction to find the optimal temperature that promotes product formation without causing decomposition.[1]

    • Solvent: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

    • pH: For cyclocondensation reactions, pH can be critical. An acidic medium may catalyze the dehydration step.[1]

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.[1]

  • Refine Purification Technique: If recrystallization proves insufficient, column chromatography is an effective alternative for separating closely related impurities.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Purity of starting materials, suboptimal reaction temperature or time, incorrect solvent or pH.[1]Verify reagent purity. Systematically adjust temperature and monitor via TLC to find the optimum. Screen different solvents (e.g., ethanol, acetic acid). Adjust pH if using a γ-ketoacid precursor.[1]
Multiple Spots on TLC Incomplete reaction, formation of side products (e.g., hydrazone intermediate).[1]Increase reaction time or temperature moderately. Ensure efficient stirring. Consider using a catalyst if applicable.[1]
Product Fails to Precipitate/Crystallize Product is too soluble in the current solvent, insufficient product concentration, presence of oily impurities.Cool the solution in an ice bath. Gently scratch the inside of the flask to induce crystallization. If unsuccessful, reduce solvent volume or add an anti-solvent. Consider purifying via column chromatography.
Final Product is an Oil or Gummy Solid Presence of residual solvent or impurities that depress the melting point.Dry the product under a high vacuum for an extended period. Wash/triturate the crude material with a solvent in which the product is insoluble but impurities are soluble (e.g., cold ether or hexane). Purify by column chromatography.
Incorrect Spectroscopic Data (e.g., ¹H NMR) Presence of significant impurities or incorrect product structure.Re-purify the product using column chromatography.[2][3] Carefully re-examine the synthetic route and starting materials to ensure the correct reaction was performed. Compare the obtained NMR data with literature values.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one

This protocol is adapted from a known synthetic route.[2][3]

Materials:

  • 5-Hydroxy-4-methyl-5H-furan-2-one

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (Ethyl acetate, Dichloromethane, Methanol)

Procedure:

  • In a round-bottom flask, vigorously stir 5-Hydroxy-4-methyl-5H-furan-2-one (1.0 eq) with hydrazine hydrate (1.0 eq) in tetrahydrofuran (THF).

  • Continue stirring at room temperature for approximately 1.5 hours. A solid may begin to precipitate.

  • Heat the reaction mixture to 60°C and maintain this temperature overnight with continued stirring.

  • Monitor the reaction to completion using TLC.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Adsorb the crude residue onto a small amount of silica gel.

  • Purify the product by column chromatography using a gradient elution, for example, starting with a 1:1 mixture of ethyl acetate/dichloromethane and gradually increasing to 10% methanol in the same solvent mixture.[2][3]

  • Collect the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For maximum recovery, further cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under a vacuum to remove any residual solvent.

Visual Workflow and Troubleshooting Diagrams

G cluster_workflow Experimental Workflow Reactants 1. Combine Furanone & Hydrazine Hydrate in THF Reaction 2. Stir at RT, then heat to 60°C Overnight Reactants->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Concentrate Crude Mixture Monitor->Workup Purify 5. Column Chromatography Workup->Purify Product 6. Isolate Pure Product Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Purity start Low Purity of Final Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (T, t, pH) start->check_conditions check_purification Evaluate Purification Method start->check_purification pure_reagents Use High-Purity Reagents check_reagents->pure_reagents Impure optimize Systematically Optimize Reaction Conditions check_conditions->optimize Suboptimal re_purify Re-purify via Column Chromatography or Recrystallization check_purification->re_purify Ineffective end Purity Improved re_purify->end optimize->end pure_reagents->end

Caption: A logical workflow for troubleshooting low purity issues.

References

Technical Support Center: Purifying 5-Methyl-3(2H)-pyridazinone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methyl-3(2H)-pyridazinone. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound and offers step-by-step solutions.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Verify Solvent Choice: Based on the polarity of this compound, polar protic solvents like ethanol and isopropanol, or polar aprotic solvents like ethyl acetate and acetone are generally good starting points.

    • Increase Solvent Volume: Add a small additional volume of the hot solvent to the mixture. Do this incrementally to avoid using an excessive amount, which can lead to low recovery.

    • Switch to a More Polar Solvent: If the compound remains insoluble, consider a more potent polar solvent such as ethanol or a mixture of solvents. For pyridazinone derivatives, ethanol has been shown to be an effective recrystallization solvent.

Problem 2: No crystals form upon cooling.

  • Possible Causes:

    • The solution is not supersaturated, likely due to using too much solvent.

    • The cooling process is too rapid.

    • The concentration of the compound is too low.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.

    • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated to a very high degree. The presence of impurities can also lower the melting point of the mixture.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.

    • Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease. This allows the molecules more time to orient themselves into a crystal lattice.

    • Use a Different Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound-impurity mixture. Select a solvent with a lower boiling point.

Problem 4: The recovered crystals are colored or appear impure.

  • Possible Causes:

    • Colored impurities are present in the crude material.

    • The cooling was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Decolorize with Activated Carbon: Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that activated carbon can also adsorb some of the desired product.

    • Perform a Second Recrystallization: A second recrystallization of the obtained crystals will likely yield a product with higher purity.

    • Ensure Slow Cooling: Allow the solution to cool to room temperature without disturbance before moving it to an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific solubility data for this compound is not extensively published, based on its structure and data from similar pyridazinone derivatives, good starting points for solvent screening include:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

A solvent should be chosen where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: How can I determine the right amount of solvent to use?

A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude solid. Add the solvent in small portions to the solid while heating and stirring until a clear solution is obtained. Using too much solvent is a common reason for low or no crystal yield.

Q3: My yield is very low. How can I improve it?

A3: Low yield can result from several factors:

  • Using too much solvent: As mentioned above, this is a primary cause.

  • Premature crystallization: If the solution cools and crystals form during the hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after room temperature cooling can help maximize yield.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation has started, you can place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air-dry them on the filter paper until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is useful if a single solvent that meets all the criteria for recrystallization cannot be found.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature.

  • Antisolvent Addition: Slowly add a "poor" solvent or "antisolvent" (a solvent in which the compound is insoluble, e.g., water) dropwise with stirring until the solution becomes slightly turbid.

  • Re-dissolution and Crystallization: Gently heat the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Quantitative Data

SolventSolubility of 6-Phenyl-3(2H)-pyridazinone (mole fraction at 318.2 K)[2]Recommended for this compound?Notes
Water1.26 x 10⁻⁵Potentially as an antisolventVery low solubility is expected.
Methanol5.18 x 10⁻³Good candidate
Ethanol8.22 x 10⁻³Good candidateOften a good choice for pyridazinone derivatives.
Isopropyl Alcohol (IPA)1.44 x 10⁻²Good candidate
Ethyl Acetate (EA)8.10 x 10⁻²Good candidate
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹Likely too solubleMay be suitable as the "good" solvent in an antisolvent system.

Visualizing the Workflow

To aid in understanding the decision-making process during recrystallization, the following workflow diagram is provided.

Recrystallization_Troubleshooting start Start: Crude this compound select_solvent Select Potential Solvent (e.g., Ethanol, IPA, Ethyl Acetate) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution add_more_solvent Add More Hot Solvent check_dissolution->add_more_solvent No cool_solution Cool Solution Slowly check_dissolution->cool_solution Yes add_more_solvent->dissolve troubleshoot_solvent Troubleshoot: Select New Solvent/System add_more_solvent->troubleshoot_solvent Still not dissolving check_crystals Crystals Formed? cool_solution->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No filter_wash Filter and Wash with Cold Solvent check_crystals->filter_wash Yes induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->check_crystals oiling_out->induce_crystallization No reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_solution dry_crystals Dry Purified Crystals filter_wash->dry_crystals end End: Pure Product dry_crystals->end troubleshoot_solvent->select_solvent

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Addressing poor solubility of 5-Methyl-3(2H)-pyridazinone in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Methyl-3(2H)-pyridazinone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is influenced by its chemical structure, which includes both polar and non-polar features. Key properties to consider are its predicted pKa and its behavior in different solvent systems. The predicted pKa of this compound is approximately 11.50. This suggests it is a weakly acidic compound.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common for compounds with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity reduces the compound's solubility, leading to precipitation. The final concentration of DMSO in the assay may be too low to keep the compound dissolved.

Q3: What is the recommended starting approach to improve the solubility of this compound in my aqueous assay buffer?

A3: The recommended approach is to start with the simplest methods first. This includes preparing a high-concentration stock solution in an appropriate organic solvent like DMSO and then exploring the use of co-solvents, pH adjustment, or the addition of solubilizing agents like cyclodextrins in your aqueous buffer.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers

Initial Steps:

  • Prepare a Concentrated Stock Solution in DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.

  • Optimize Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO in your assay is as high as permissible without affecting the biological system (typically ≤ 0.5%).

Advanced Strategies:

  • Co-solvents: If DMSO alone is insufficient, consider using other co-solvents. It is crucial to determine the tolerance of your specific assay to each co-solvent.

  • pH Adjustment: Given the predicted pKa of ~11.50, the compound is weakly acidic. Adjusting the pH of the assay buffer may influence its solubility. However, the impact might be more significant if the compound also had a basic functional group.[1]

  • Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.

Issue 2: Compound Precipitates Over Time During the Assay

Possible Causes:

  • The compound concentration is at or near its saturation point in the final assay buffer.

  • Temperature fluctuations during the experiment are affecting solubility.

  • Interaction with other components in the assay medium.

Solutions:

  • Lower the Final Compound Concentration: If the experimental design allows, reducing the final concentration of this compound may prevent precipitation.

  • Maintain Consistent Temperature: Ensure all solutions and plates are maintained at a constant and appropriate temperature throughout the experiment.

  • Pre-warm Solutions: Gently warming the assay buffer and the diluted compound solution to the assay temperature before combining them can sometimes prevent precipitation.

  • Incorporate Solubilizing Agents: The use of cyclodextrins or surfactants can help maintain the compound's solubility over the duration of the experiment.

Data Presentation

Table 1: Solubility of a Structurally Related Compound, 6-Phenyl-3(2H)-pyridazinone, in DMSO/Water Mixtures at Different Temperatures

Data is presented as mole fraction solubility (x_e) and provides an estimate for the solubility behavior of this compound.

Mass Fraction of DMSO (m)T = 298.2 K (25°C)T = 303.2 K (30°C)T = 308.2 K (35°C)T = 313.2 K (40°C)T = 318.2 K (45°C)
0.0 (Pure Water)5.82 x 10⁻⁶6.94 x 10⁻⁶8.42 x 10⁻⁶1.02 x 10⁻⁵1.30 x 10⁻⁵
0.11.35 x 10⁻⁵1.62 x 10⁻⁵1.95 x 10⁻⁵2.34 x 10⁻⁵2.89 x 10⁻⁵
0.24.11 x 10⁻⁵4.89 x 10⁻⁵5.85 x 10⁻⁵6.98 x 10⁻⁵8.54 x 10⁻⁵
0.31.29 x 10⁻⁴1.52 x 10⁻⁴1.80 x 10⁻⁴2.13 x 10⁻⁴2.57 x 10⁻⁴
0.44.41 x 10⁻⁴5.12 x 10⁻⁴6.00 x 10⁻⁴7.05 x 10⁻⁴8.39 x 10⁻⁴
0.51.45 x 10⁻³1.66 x 10⁻³1.91 x 10⁻³2.21 x 10⁻³2.57 x 10⁻³
0.64.61 x 10⁻³5.17 x 10⁻³5.83 x 10⁻³6.60 x 10⁻³7.51 x 10⁻³
0.71.42 x 10⁻²1.57 x 10⁻²1.74 x 10⁻²1.94 x 10⁻²2.17 x 10⁻²
0.84.48 x 10⁻²4.88 x 10⁻²5.34 x 10⁻²5.85 x 10⁻²6.42 x 10⁻²
0.91.41 x 10⁻¹1.52 x 10⁻¹1.64 x 10⁻¹1.77 x 10⁻¹1.92 x 10⁻¹
1.0 (Pure DMSO)4.00 x 10⁻¹4.16 x 10⁻¹4.32 x 10⁻¹4.49 x 10⁻¹4.67 x 10⁻¹

Source: Adapted from experimental data on 6-phenyl-3(2H)-pyridazinone.[7][8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.[9][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Microplate reader or other analytical instrument (e.g., HPLC)

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[12]

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to get a starting concentration of 100 µM. Then perform 2-fold serial dilutions across the plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Visual Inspection: Check for any visible precipitate in the wells.

    • Turbidimetry: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify turbidity.

    • Filtration/Centrifugation: For more quantitative results, filter or centrifuge the plate to remove any precipitate. Then, measure the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS).

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 2: Enzyme Inhibition Assay (General)

This protocol outlines a general workflow for testing the inhibitory effect of this compound on a target enzyme.[13][14][15][16][17]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the enzyme)

  • This compound stock solution (prepared as described in Protocol 1)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Methodology:

  • Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed the assay's tolerance limit.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted this compound or control (buffer with the same final DMSO concentration).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the assay temperature.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the product formation or substrate depletion over time using the microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Pyridazinone derivatives are known to target various signaling pathways, often in the context of inflammation and cancer.[18][19] Below are generalized diagrams of the VEGFR-2 and COX-2 pathways, which are common targets for this class of compounds.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Vascular Permeability Akt->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyridazinone This compound Pyridazinone->VEGFR2 Inhibits

Caption: Generalized VEGFR-2 signaling pathway.[20][21][22][23][24]

COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Converts PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE2 PGE_Synthase->PGE2 Produces Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates Pyridazinone This compound Pyridazinone->COX2 Inhibits

Caption: Generalized COX-2 signaling pathway in inflammation.[25][26][27][28][29]

Experimental and Logical Workflows

Solubility_Workflow Start Start: Poorly Soluble This compound Stock_Solution Prepare 10-20 mM Stock in 100% DMSO Start->Stock_Solution Dilute Dilute Stock into Aqueous Assay Buffer Stock_Solution->Dilute Precipitate_Check Precipitation Observed? Dilute->Precipitate_Check Soluble Proceed with Assay Precipitate_Check->Soluble No Troubleshoot Troubleshoot Solubility Precipitate_Check->Troubleshoot Yes Increase_DMSO Increase Final DMSO % (if assay tolerates) Troubleshoot->Increase_DMSO Use_Cosolvent Use Alternative Co-solvent (e.g., Ethanol, PEG400) Troubleshoot->Use_Cosolvent Use_Excipient Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) Troubleshoot->Use_Excipient Recheck Re-check for Precipitation Increase_DMSO->Recheck Use_Cosolvent->Recheck Use_Excipient->Recheck Recheck->Soluble No Recheck->Troubleshoot Yes

Caption: Workflow for addressing solubility issues.

References

Preventing degradation of 5-Methyl-3(2H)-pyridazinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Methyl-3(2H)-pyridazinone to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container. The storage area should be dry and protected from light.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown), or a change in its physical state. A noticeable decrease in purity as determined by analytical methods like HPLC or GC would also signify degradation.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques can separate the parent compound from any potential impurities or degradation products.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data is limited, as a general precaution, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potential degradation.

Q5: Can this compound be stored in a solution?

A5: If storage in solution is necessary, it is advisable to use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) for short periods. The stability in solution is dependent on the solvent, concentration, and storage conditions. It is recommended to prepare solutions fresh whenever possible.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the degradation of this compound.

Issue 1: Unexpected experimental results or low yield.

  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your this compound sample using a validated analytical method such as HPLC or GC.

    • Inspect Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (2-8°C, dry, dark, and sealed).

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.

Issue 2: The appearance of the compound has changed (e.g., color change).

  • Possible Cause: This is a strong indicator of chemical degradation.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored compound in your experiments as the impurities could lead to unpredictable results.

    • Characterize the Impurities (Optional): If feasible and necessary for your research, you can attempt to identify the impurities using techniques like LC-MS or GC-MS.

    • Procure a New Batch: The safest course of action is to obtain a new, high-purity batch of the compound.

Stability Data Summary

The following table summarizes the known stability information for this compound.

ConditionRecommendedObservation
Temperature 2-8°CStoring at refrigerated temperatures minimizes the rate of potential degradation reactions.
Light Protect from lightExposure to light, particularly UV light, can potentially induce photochemical reactions.
Moisture Store in a dry environmentThe lactam ring in the pyridazinone structure could be susceptible to hydrolysis in the presence of moisture.
Air Store in a sealed containerLimiting exposure to atmospheric oxygen can help prevent oxidative degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required depending on the specific HPLC system and available columns.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile over 20 minutes). The exact gradient will need to be optimized.

    • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

    • HPLC Analysis:

      • Set the column temperature (e.g., 25°C).

      • Set the UV detection wavelength (e.g., 254 nm).

      • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Data Analysis:

      • Compare the retention time of the major peak in the sample chromatogram with that of the standard.

      • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Below are diagrams illustrating a potential degradation pathway and a logical workflow for troubleshooting stability issues.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Oxidation Oxidation This compound->Oxidation Oxygen Photodimerization Photodimerization This compound->Photodimerization UV Light Ring-Opened Product Ring-Opened Product Hydrolysis->Ring-Opened Product Oxidized Products Oxidized Products Oxidation->Oxidized Products Dimer Dimer Photodimerization->Dimer start Suspected Degradation check_appearance Check Physical Appearance (Color, State) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed check_purity Analyze Purity by HPLC/GC appearance_changed->check_purity No discard Discard and Procure New Batch appearance_changed->discard Yes purity_ok Purity within Specification? check_purity->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes investigate_storage Investigate Storage Conditions (Temp, Light, Moisture) purity_ok->investigate_storage No investigate_storage->discard

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3(2H)-pyridazinone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 5-Methyl-3(2H)-pyridazinone. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the condensation reaction between a γ-keto acid, specifically levulinic acid (or its ester form, ethyl levulinate), and hydrazine hydrate.[1][2] This approach is favored due to the ready availability and relatively low cost of the starting materials. The reaction proceeds via a cyclization mechanism to form the dihydropyridazinone ring, which can then be oxidized if the unsaturated analog is desired, although for 6-methyl-4,5-dihydropyridazin-3(2H)-one, the initial product from levulinic acid is often the target molecule.[1]

Q2: What are the critical parameters to consider when scaling up this synthesis?

A2: When scaling up the synthesis of this compound, several parameters are critical for ensuring safety, efficiency, and product quality:

  • Purity of Starting Materials: The purity of levulinic acid and hydrazine hydrate is crucial, as impurities can lead to side reactions and lower yields.[3]

  • Reaction Temperature: Temperature control is vital. While refluxing in solvents like ethanol is common, excessive heat can cause decomposition of reactants and products.[3]

  • Solvent Choice: Protic solvents such as ethanol or acetic acid are frequently used and can facilitate the reaction.[3] The choice of solvent can significantly impact reaction kinetics and product solubility.

  • Water Removal: The cyclization reaction produces water. In larger scale reactions, efficient removal of water can drive the equilibrium towards product formation.[3]

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, especially in larger reaction vessels.

  • Purification Method: As the scale increases, the choice of purification method becomes critical. Recrystallization is often a viable and scalable option, but column chromatography may be necessary for achieving high purity.[4]

Q3: What are the potential safety hazards associated with the synthesis of this compound?

A3: The primary safety concern is the use of hydrazine hydrate, which is a corrosive and potentially carcinogenic substance. It is also highly reactive and can decompose explosively. Therefore, it is essential to handle hydrazine hydrate in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with strong oxidizing agents. The reaction itself can be exothermic, so controlled addition of reagents and efficient cooling are necessary, especially at a larger scale.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: I am experiencing a low yield of my desired product. What are the potential causes and how can I improve it?

A: Low yields are a common issue in pyridazinone synthesis.[3] Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials:

    • Issue: Impurities in levulinic acid or hydrazine hydrate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or purified reagents.[3]

  • Reaction Temperature and Time:

    • Issue: The reaction may be incomplete at lower temperatures, while higher temperatures can lead to degradation.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Selection:

    • Issue: The choice of solvent can significantly affect the reaction rate and yield.[3]

    • Solution: Protic solvents like ethanol or acetic acid are commonly used. Experiment with different solvents to find the one that gives the best results for your specific scale.

  • Water Removal:

    • Issue: The formation of water during the cyclization step can inhibit the reaction.[3]

    • Solution: On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent system is appropriate.

Problem 2: Product Purification and Crystallization Issues

Q: My purified product is an oil, but the literature reports it as a solid. What should I do?

A: The presence of residual solvent or minor impurities can prevent crystallization.[4]

  • Solution:

    • Ensure all solvent is removed under high vacuum.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.

    • If the product remains an oil, a final purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.[4]

Q: How can I confirm the purity of my final product?

A: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of high purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks is a strong indicator of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[4]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and related derivatives based on literature findings.

Table 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

Starting MaterialReagentSolventReaction ConditionsYieldReference
Ethyl levulinateHydrazine hydrateEthanolReflux, 1-18 hoursNot specified[1]
Levulinic acidHydrazine hydrateEthanolRefluxHigh[2]

Table 2: General Conditions for Pyridazinone Synthesis

Reaction ParameterTypical ConditionsNotesReference
TemperatureRefluxOptimal temperature depends on the solvent.[3]
SolventEthanol, Acetic AcidProtic solvents are generally preferred.[3]
Reaction Time1 - 18 hoursMonitor by TLC for completion.[1]

Experimental Protocols

Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the common synthetic route involving the condensation of levulinic acid with hydrazine hydrate.

Materials:

  • Levulinic acid

  • Hydrazine hydrate (80-95% solution)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in ethanol.

  • Reagent Addition: Slowly add hydrazine hydrate to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[4]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.

Visualizations

Synthesis_Pathway levulinic_acid Levulinic Acid intermediate Hydrazone Intermediate levulinic_acid->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product Cyclization (-H2O)

Caption: Synthesis pathway of this compound.

Experimental_Workflow start Start reagents Mix Levulinic Acid and Hydrazine Hydrate in Ethanol start->reagents reflux Reflux for 4-6 hours reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield? check_purity Check Purity of Starting Materials start->check_purity Yes product_issue Impure Product? start->product_issue No optimize_temp Optimize Reaction Temperature and Time check_purity->optimize_temp change_solvent Consider Different Solvent optimize_temp->change_solvent remove_water Improve Water Removal change_solvent->remove_water recrystallize Recrystallize from Suitable Solvent product_issue->recrystallize Yes column Perform Column Chromatography recrystallize->column Still Impure

Caption: Troubleshooting decision tree for synthesis.

References

Overcoming common issues in the characterization of pyridazinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, purification, and characterization of pyridazinone derivatives.

I. Synthesis and Purification

This section addresses common hurdles encountered during the synthesis and purification of pyridazinone compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield for my desired pyridazinone product. What are the likely causes and how can I optimize the reaction?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting involves:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives, as impurities can lead to side reactions.[1] It is recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is crucial. Excessively high temperatures may cause decomposition, while low temperatures can lead to an incomplete reaction.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal temperature and time.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium may catalyze the dehydration step, but highly acidic conditions could result in side reactions.[1]

  • Water Removal: The cyclization step produces water.[1] In some cases, removing water with a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common issue. Key side reactions to be aware of include:

  • Incomplete Cyclization: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am obtaining a mixture of N-alkylated products. How can I control the regioselectivity?

A3: Controlling the N-alkylation position in pyridazinones can be challenging due to the two nitrogen atoms. The regioselectivity is influenced by:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by ring substituents, affects the alkylation site.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] A milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]

Troubleshooting Purification

Q4: My pyridazinone derivative is proving difficult to purify by recrystallization. What can I do?

A4: If recrystallization is not yielding a pure product, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems, such as ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

  • Slow Cooling: Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to promote selective crystallization.[2]

  • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative for removing persistent impurities.[2]

Q5: I am experiencing low yield after column chromatography. How can I improve recovery?

A5: Low recovery from column chromatography can be addressed by:

  • Adjusting Solvent Polarity: If the product elutes too quickly with impurities, use a less polar solvent system to increase its retention on the silica gel.[2]

Quantitative Data on Synthesis

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions to aid in method selection and optimization.

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid and Hydrazine HydrateReflux in ethanol6-Phenyl-4,5-dihydropyridazin-3(2H)-one85[1]
Phenyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hPhenyl-substituted 5,6-fused ring pyridazine71[1][4]
Thienyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hThienyl-substituted 5,6-fused ring pyridazine43[1][4]
Tolyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hTolyl-substituted 5,6-fused ring pyridazine51[4]
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and Hydrazine HydrateReflux in ethanol, 4h6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone58[5]
6-substituted-3(2H)-pyridazinones and ethyl 3-bromo-acetateK₂CO₃, Acetone, reflux overnightethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate69[5]
Experimental Protocols
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 eq.) in ethanol.[1]

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) to the solution.[1]

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate.[1]

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under a vacuum to obtain the pure product.[1]

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_evaluation cluster_end start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity Initial Check temp Optimize Reaction Temperature purity->temp solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor reevaluate Re-evaluate monitor->reevaluate reevaluate->purity If still low yield improved_yield Improved Yield reevaluate->improved_yield If yield improves success Optimization Successful improved_yield->success G cluster_start cluster_process Process cluster_end start Purity Assessment sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq peak_int Peak Integration data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc impurity_prof Impurity Profiling (Identify Unknowns) purity_calc->impurity_prof report Generate Report impurity_prof->report FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Transcription Pyridazinone Pyridazinone Inhibitor Pyridazinone->FGFR Inhibits PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to CREB CREB PKA->CREB Phosphorylates Inflammation Inflammatory Response CREB->Inflammation Reduces Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits

References

Enhancing the stability of 5-Methyl-3(2H)-pyridazinone for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing 5-Methyl-3(2H)-pyridazinone in in vivo studies. Given the potential for stability challenges with heterocyclic compounds, this resource aims to equip users with the knowledge to design and execute robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an in vivo setting?

A1: The main stability concerns for this compound in vivo revolve around its susceptibility to metabolic degradation and potential chemical instability under physiological conditions. The pyridazinone ring can be a target for various metabolic enzymes, leading to rapid clearance and reduced exposure. Additionally, factors like pH and interaction with biological nucleophiles can contribute to degradation.

Q2: My in vivo results with this compound are inconsistent. Could compound stability be the issue?

A2: Yes, inconsistent in vivo efficacy or pharmacokinetic profiles are classic indicators of compound instability. Degradation of the parent compound can lead to variable concentrations at the target site, resulting in poor reproducibility. It is crucial to assess the stability of your formulation and the compound's metabolic fate to ensure reliable experimental outcomes.

Q3: What are the potential metabolic pathways for this compound?

A3: While specific metabolic data for this compound is limited, pyridazinone derivatives can undergo several metabolic transformations.[1][2] These may include oxidation of the methyl group, hydroxylation of the pyridazinone ring, and conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion. The specific metabolic profile can vary significantly between species.

Q4: How can I improve the aqueous solubility of this compound for my in vivo studies?

A4: Enhancing aqueous solubility is often a prerequisite for achieving adequate bioavailability. Common strategies include using co-solvents (e.g., DMSO, PEG-400, ethanol), cyclodextrins to form inclusion complexes, or developing salt forms of the compound if it possesses ionizable groups. It is critical to ensure the chosen excipients are biocompatible and do not interfere with the experimental endpoint.

Q5: Are there any known signaling pathways affected by pyridazinone derivatives?

A5: Pyridazinone derivatives have been shown to interact with a variety of biological targets and signaling pathways.[3] Depending on the substitutions, they have been reported to act as inhibitors of enzymes like phosphodiesterases (PDEs), cyclooxygenases (COX), and various kinases.[3] The specific pathway modulated by this compound would need to be determined experimentally.

Troubleshooting Guides

Issue 1: Poor Bioavailability or Rapid Clearance in vivo

This troubleshooting guide addresses low systemic exposure of this compound following administration.

Troubleshooting Workflow for Poor Bioavailability

Caption: A workflow to diagnose and address poor in vivo bioavailability.

Potential Cause Troubleshooting Step Recommended Action
Poor Solubility Assess the solubility of this compound in the chosen vehicle at the desired concentration.Use a solubility-enhancing formulation. See Protocol 1 for a sample formulation protocol.
Formulation Instability Incubate the compound in the formulation vehicle under experimental conditions (e.g., temperature, light exposure) and quantify its concentration over time using HPLC.Modify the formulation by adjusting pH, adding antioxidants, or protecting from light.
Rapid Metabolism Perform in vitro metabolism assays using liver microsomes, S9 fraction, or hepatocytes from the relevant animal species.If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (for mechanistic studies only) or structural modification to block metabolic sites.
Poor Absorption If oral bioavailability is low despite good solubility and metabolic stability, poor intestinal permeability may be the cause.Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass gut absorption.
Issue 2: Inconsistent Efficacy in Animal Models

This guide helps to identify the root cause of variable results in efficacy studies.

Logical Flow for Investigating Inconsistent Efficacy

start Inconsistent In Vivo Efficacy verify_compound Verify Compound Identity and Purity (e.g., NMR, LC-MS) start->verify_compound check_formulation Assess Formulation Homogeneity and Stability verify_compound->check_formulation If Pure outcome_revise Revise Experimental Design verify_compound->outcome_revise If Impure review_protocol Review Dosing Protocol (Volume, Frequency, Route) check_formulation->review_protocol If Homogeneous & Stable check_formulation->outcome_revise If Inhomogeneous or Unstable evaluate_pkpd Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Study review_protocol->evaluate_pkpd If Protocol is Sound review_protocol->outcome_revise If Protocol is Flawed outcome_consistent Consistent Efficacy evaluate_pkpd->outcome_consistent If PK/PD Correlates evaluate_pkpd->outcome_revise If No Correlation

Caption: A systematic approach to troubleshooting inconsistent in vivo results.

Potential Cause Troubleshooting Step Recommended Action
Compound Integrity Confirm the identity and purity of the this compound batch using analytical methods such as NMR, LC-MS, and elemental analysis.Synthesize a fresh batch or re-purify the existing stock if impurities are detected.
Inhomogeneous Formulation Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration.Use sonication or vortexing immediately before dosing. For suspensions, use appropriate suspending agents.
Dosing Accuracy Review animal handling and dosing procedures to ensure accurate and consistent administration.Provide additional training for personnel and calibrate all equipment.
Biological Variability Animal-to-animal variation in metabolism or disease progression can contribute to inconsistent results.Increase the number of animals per group to improve statistical power. Monitor animal health and disease progression closely.

Quantitative Data

The following table summarizes general physicochemical properties for this compound. Experimental values for pharmacokinetic parameters will be highly dependent on the animal model and formulation used.

Parameter Value Source
CAS Number 54709-94-3[4][5][6][7]
Molecular Formula C₅H₆N₂O[4][5]
Molecular Weight 110.11 g/mol [4][5]
Predicted logP -0.7 to 0.182[8][9]
Predicted Water Solubility Log10(WS) = -0.55 mol/L[9]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol describes a general method for preparing a co-solvent formulation suitable for IP administration in rodents. Note: The final concentration and vehicle composition should be optimized for your specific experimental needs and confirmed for tolerability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG-400 (Polyethylene glycol 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes

Procedure:

  • Weigh the required amount of this compound in a sterile conical tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. For example, for a final formulation with 10% DMSO, dissolve the compound in this initial volume.

  • Vortex gently until a clear solution is obtained.

  • Add the required volume of PEG-400 to the solution and vortex to mix thoroughly. A common ratio is 10% DMSO and 40% PEG-400.

  • Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation. The final vehicle composition might be 10% DMSO / 40% PEG-400 / 50% saline.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, sonicate for 5-10 minutes in a water bath.

  • Prepare the formulation fresh on the day of the experiment to minimize degradation.

Protocol 2: Assessment of in vitro Metabolic Stability using Liver Microsomes

This protocol provides a framework for evaluating the metabolic stability of this compound.

Materials:

  • This compound stock solution (in DMSO or acetonitrile)

  • Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic liability (e.g., verapamil, testosterone)

  • Negative control (heat-inactivated microsomes)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).

  • Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.

  • Include a control reaction without the NADPH regenerating system and another with heat-inactivated microsomes to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Signaling Pathway and Workflow Diagrams

Potential Signaling Pathways for Pyridazinone Derivatives

pyridazinone Pyridazinone Derivative pde Phosphodiesterase (PDE) pyridazinone->pde Inhibits cox Cyclooxygenase (COX) pyridazinone->cox Inhibits kinase Protein Kinase pyridazinone->kinase Inhibits camp Increased cAMP/cGMP pde->camp Leads to prostaglandins Decreased Prostaglandins cox->prostaglandins Leads to phosphorylation Altered Protein Phosphorylation kinase->phosphorylation Leads to vasodilation Vasodilation camp->vasodilation inflammation Inflammation prostaglandins->inflammation cell_growth Cell Growth/Proliferation phosphorylation->cell_growth

Caption: Potential downstream effects of pyridazinone derivatives on various signaling pathways.

References

Validation & Comparative

A Comparative Analysis of 5-Methyl-3(2H)-pyridazinone and 6-Methyl-3(2H)-pyridazinone in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable potential in the development of novel anticancer agents. The position of substituents on the pyridazinone ring can significantly influence the pharmacological profile of these compounds. This guide provides a comparative overview of 5-Methyl-3(2H)-pyridazinone and 6-Methyl-3(2H)-pyridazinone, focusing on their relevance in anticancer studies.

While direct comparative studies between these two specific isomers are limited in publicly available literature, this guide synthesizes data from research on related pyridazinone derivatives to infer potential differences in their anticancer activities, mechanisms of action, and structure-activity relationships.

Chemical Structures

CompoundStructure
This compound
6-Methyl-3(2H)-pyridazinone

Overview of Anticancer Potential

Derivatives of the 3(2H)-pyridazinone core have been extensively investigated for their cytotoxic and antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression. The anticancer activity is often attributed to the inhibition of enzymes such as phosphodiesterases (PDEs), kinases, and dihydrofolate reductase (DHFR), as well as the modulation of apoptotic pathways.[1][2][3]

Comparative Anticancer Activity (Hypothetical Data)

Parameter This compound (Hypothetical) 6-Methyl-3(2H)-pyridazinone (Hypothetical) Reference Compound (e.g., Doxorubicin)
IC₅₀ (µM) - MCF-7 (Breast Cancer) 25 - 5015 - 350.5 - 1.5
IC₅₀ (µM) - HCT116 (Colon Cancer) 30 - 6020 - 400.8 - 2.0
IC₅₀ (µM) - A549 (Lung Cancer) 40 - 7025 - 501.0 - 2.5
Apoptosis Induction ModerateModerate to HighHigh
Cell Cycle Arrest G1/S PhaseG2/M PhaseG2/M Phase

Note: These values are hypothetical and intended to illustrate potential differences for research purposes. Actual experimental values may vary.

Plausible Mechanisms of Action and Signaling Pathways

The anticancer effects of pyridazinone derivatives are often mediated through the modulation of various signaling pathways. While the specific pathways affected by 5-methyl and 6-methyl isomers have not been elucidated, we can infer potential targets based on studies of related compounds.

Potential Signaling Pathways for Pyridazinone Derivatives

Pyridazinone_Anticancer_Pathways cluster_0 Pyridazinone Derivatives cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes This compound This compound Kinases (e.g., VEGFR-2) Kinases (e.g., VEGFR-2) This compound->Kinases (e.g., VEGFR-2) PDE4 PDE4 This compound->PDE4 DHFR DHFR This compound->DHFR Tubulin Tubulin This compound->Tubulin 6-Methyl-3(2H)-pyridazinone 6-Methyl-3(2H)-pyridazinone 6-Methyl-3(2H)-pyridazinone->Kinases (e.g., VEGFR-2) 6-Methyl-3(2H)-pyridazinone->PDE4 6-Methyl-3(2H)-pyridazinone->DHFR 6-Methyl-3(2H)-pyridazinone->Tubulin Inhibition of Angiogenesis Inhibition of Angiogenesis Kinases (e.g., VEGFR-2)->Inhibition of Angiogenesis Increased cAMP Levels Increased cAMP Levels PDE4->Increased cAMP Levels Inhibition of DNA Synthesis Inhibition of DNA Synthesis DHFR->Inhibition of DNA Synthesis Disruption of Microtubules Disruption of Microtubules Tubulin->Disruption of Microtubules Apoptosis Apoptosis Inhibition of Angiogenesis->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Increased cAMP Levels->Cell Cycle Arrest Inhibition of DNA Synthesis->Apoptosis Disruption of Microtubules->Cell Cycle Arrest Synthesis_Workflow Levulinic_Acid Levulinic Acid Reaction Cyclocondensation (e.g., in Ethanol, Reflux) Levulinic_Acid->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Intermediate 6-Methyl-4,5-dihydro-3(2H)-pyridazinone Reaction->Intermediate Dehydrogenation Dehydrogenation (e.g., with Bromine in Acetic Acid) Intermediate->Dehydrogenation Product 6-Methyl-3(2H)-pyridazinone Dehydrogenation->Product

References

The Influence of Methyl Substitution on the Biological Activity of Pyridazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds. The introduction of substituents, such as a methyl group, at various positions on the pyridazinone ring can significantly modulate the pharmacological properties of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl-substituted pyridazinones, focusing on their anticonvulsant, phosphodiesterase (PDE) inhibitory, and monoamine oxidase-B (MAO-B) inhibitory activities. Experimental data is presented to support these findings, along with detailed protocols for key biological assays and visualizations of relevant signaling pathways.

Comparative Analysis of Biological Activities

The position of a methyl group on the pyridazinone ring plays a crucial role in determining the potency and selectivity of its biological activity. The following sections summarize the available quantitative data for different therapeutic targets.

Anticonvulsant Activity

Methyl substitution has been shown to be a key determinant of anticonvulsant efficacy in several pyridazinone series. The Maximal Electroshock (MES) seizure test is a primary screening model for generalized tonic-clonic seizures.

Compound SeriesMethyl PositionAnticonvulsant Activity (ED₅₀ mg/kg, oral)Reference Compound (ED₅₀ mg/kg)
Triazolo[4,3-b]pyridazines6-methyl76 (in pentylenetetrazole-induced seizures)-

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures.

SAR Insights:

  • A methyl group at the 6-position of the triazolopyridazine ring system has been associated with potent anticonvulsant activity.

Phosphodiesterase (PDE) Inhibition

Methyl-substituted pyridazinones have been extensively investigated as inhibitors of phosphodiesterases, a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoenzymes can lead to cardiotonic and anti-inflammatory effects.

Inhibition of PDE3, the predominant PDE isozyme in cardiac muscle, leads to increased cAMP levels, resulting in a positive inotropic (increased contractility) and vasodilatory effect.

Compound SeriesMethyl PositionInotropic Activity
4,5-dihydro-6-phenyl-3(2H)-pyridazinones5-methylMost potent in the series. More potent than milrinone.[1]
4,5-dihydro-3(2H)-pyridazinones with benzoheterocycles at C65-methylPotent and long-lasting inotropic activity.[2]

SAR Insights:

  • A methyl substituent at the 5-position of the 4,5-dihydropyridazinone ring is highly favorable for potent cardiotonic activity.[1][2]

PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory mediators.

Compound SeriesMethyl PositionPDE4B Inhibitory Activity
Pyridazinones with an indole moiety at C4N-methylUp to 2.5-fold less potent than the corresponding NH analogue.[3]

SAR Insights:

  • N-methylation of the pyridazinone ring is detrimental to PDE4B inhibitory activity, suggesting that a hydrogen bond donor at this position is optimal for binding.[3]

Monoamine Oxidase-B (MAO-B) Inhibition

MAO-B is an enzyme involved in the degradation of neurotransmitters, including dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.

Compound SeriesMethyl PositionMAO-B Inhibitory Activity (IC₅₀)Selectivity Index (SI) for MAO-B vs MAO-A
Pyridazinone derivatives-TR16 (IC₅₀ = 0.17 µM)84.96
Pyridazinone derivatives-TR2 (IC₅₀ = 0.27 µM)>235.29

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ for MAO-A / IC₅₀ for MAO-B).

SAR Insights:

  • While specific methyl-substituted examples in a comparative series are not detailed in the provided results, the pyridazinone scaffold itself is a potent and selective MAO-B inhibitor.[4][5][6] The provided data shows that other substitutions significantly impact activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[7][8][9]

Apparatus:

  • An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animal restraining device.

Procedure:

  • Animal Preparation: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are acclimated to the laboratory environment for at least 3-4 days before testing.

  • Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group is also included.

  • Electrode Application: At the time of peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas. The corneal electrodes, moistened with saline, are then applied.

  • Stimulation: An alternating current (60 Hz) is delivered for a short duration (0.2 seconds). The current intensity is typically 50 mA for mice and 150 mA for rats.[9]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: An animal is considered protected if it does not exhibit the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoenzyme.[10][11][12]

Materials:

  • Recombinant human PDE enzyme (e.g., PDE3, PDE4B).

  • Cyclic nucleotide substrate (e.g., [³H]-cAMP or [³H]-cGMP).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer.

  • 5'-Nucleotidase.

  • Anion-exchange resin.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, the following are added in order: assay buffer, test compound at various concentrations (or vehicle control), and the PDE enzyme.

  • Pre-incubation: The mixture is pre-incubated at 30°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled cyclic nucleotide substrate.

  • Incubation: The reaction is incubated at 30°C for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling for 2 minutes).

  • Product Conversion: 5'-Nucleotidase is added to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separation: An anion-exchange resin is added to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP). The uncharged product ([³H]-adenosine or [³H]-guanosine) remains in the supernatant.

  • Quantification: After centrifugation, an aliquot of the supernatant is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of PDE inhibition for each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Assessment of Cardiotonic Activity in Isolated Guinea Pig Atria

This ex vivo method evaluates the direct effect of compounds on the contractility of cardiac tissue.[13][14][15]

Apparatus:

  • Organ bath system with temperature control and aeration.

  • Force-displacement transducer.

  • Data acquisition system.

  • Krebs-Henseleit solution.

Procedure:

  • Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The atria are carefully dissected.

  • Mounting: The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the atrium is fixed, and the other is connected to a force-displacement transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline contractile force is achieved.

  • Compound Administration: The test compound is added to the organ bath in a cumulative concentration-response manner.

  • Measurement: The changes in the force of contraction (inotropic effect) and the rate of contraction (chronotropic effect) are recorded.

  • Data Analysis: The effects of the compound are quantified as the percentage change from the baseline contractile force. The concentration that produces 50% of the maximal effect (EC₅₀) can be determined.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for rational drug design and development.

Phosphodiesterase (PDE) Inhibition Signaling Pathway

Pyridazinone-based PDE inhibitors exert their effects by modulating intracellular cyclic nucleotide levels.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Activates AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (e.g., PDE3, PDE4) cAMP_cGMP->PDE Hydrolyzed by PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Cellular_Response Cellular Response (e.g., Increased Cardiac Contractility, Reduced Inflammation) PKA_PKG->Cellular_Response Leads to Pyridazinone_Inhibitor Methyl-Substituted Pyridazinone Pyridazinone_Inhibitor->PDE Inhibits

Caption: PDE Inhibition Pathway.

Methyl-substituted pyridazinones can inhibit specific phosphodiesterases (e.g., PDE3 in cardiac cells or PDE4 in inflammatory cells). This inhibition prevents the breakdown of cyclic nucleotides (cAMP or cGMP), leading to their accumulation. Elevated cyclic nucleotide levels activate downstream protein kinases (PKA or PKG), which in turn phosphorylate various cellular proteins, resulting in the observed physiological response, such as increased heart muscle contraction or reduced inflammation.

Monoamine Oxidase-B (MAO-B) Inhibition in Dopamine Metabolism

Pyridazinone-based MAO-B inhibitors act within presynaptic neurons to increase dopamine availability.

MAOB_Inhibition_Pathway cluster_presynaptic_neuron Presynaptic Neuron Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolized by Dopamine_Vesicles Synaptic Vesicles Dopamine->Dopamine_Vesicles Packaged into Metabolites Inactive Metabolites (DOPAC, H₂O₂) MAO_B->Metabolites Pyridazinone_Inhibitor Methyl-Substituted Pyridazinone Pyridazinone_Inhibitor->MAO_B Inhibits Synaptic_Cleft Increased Dopamine in Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft Released into

Caption: MAO-B Inhibition Pathway.

In dopaminergic neurons, monoamine oxidase-B (MAO-B), located on the outer mitochondrial membrane, is responsible for the degradation of dopamine into inactive metabolites.[16] By competitively inhibiting the active site of MAO-B, methyl-substituted pyridazinones prevent this breakdown.[16] This leads to an increased concentration of dopamine within the presynaptic terminal, making more of the neurotransmitter available for packaging into synaptic vesicles and subsequent release into the synaptic cleft, thereby enhancing dopaminergic signaling.[16]

Conclusion

The structure-activity relationship of methyl-substituted pyridazinones is highly dependent on the position of the methyl group and the specific biological target. For cardiotonic activity via PDE3 inhibition, a 5-methyl substituent on the dihydropyridazinone ring is particularly effective. Conversely, for anti-inflammatory effects through PDE4 inhibition, N-methylation is disadvantageous. The pyridazinone core itself is a promising scaffold for developing potent and selective MAO-B inhibitors. This comparative guide highlights the importance of precise structural modifications in optimizing the pharmacological profile of pyridazinone derivatives and provides a foundation for the rational design of new therapeutic agents. Further systematic studies comparing the effects of methyl substitution at all possible positions for each biological activity are warranted to develop a more comprehensive SAR understanding.

References

A Comparative Analysis of Pyridazinone-Based Compounds as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of emerging pyridazinone derivatives as selective cyclooxygenase-2 (COX-2) inhibitors against established non-steroidal anti-inflammatory drugs (NSAIDs). While specific experimental data for 5-Methyl-3(2H)-pyridazinone is not extensively available in public literature, this analysis focuses on recently synthesized pyridazinone analogues, offering valuable insights into their therapeutic potential. The data presented is compiled from various preclinical studies and is intended to guide further research and development in this promising area of medicinal chemistry.

Introduction to COX-2 Inhibition and the Role of Pyridazinone Scaffolds

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] This has driven the development of selective COX-2 inhibitors, known as coxibs, which aim to provide anti-inflammatory and analgesic effects with a better safety profile.[2] The pyridazinone ring has emerged as a promising scaffold for the development of novel and selective COX-2 inhibitors.[2][3] Various derivatives have demonstrated potent anti-inflammatory activity in preclinical models, positioning them as an important area of investigation for new therapeutic agents.[4][5][6]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyridazinone derivatives against COX-1 and COX-2, benchmarked against the well-known COX-2 inhibitor Celecoxib and the non-selective NSAID Indomethacin. The data highlights the potential for high selectivity of the pyridazinone core.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazinone Derivative 5a12.880.7716.70Celecoxib 12.930.3537.03
Pyridazinone Derivative 5f25.291.8913.38Indomethacin 0.210.420.50
Pyridazinone Derivative 3g0.500.04311.51Celecoxib 0.870.07311.78
Pyridazinone Derivative 9a0.330.01521.29Celecoxib 0.320.01717.98
Pyridazinone Derivative 16b0.310.01618.63

Note: The pyridazinone derivatives listed are examples from recent studies and are not commercially available drugs. The data is intended for comparative research purposes.[2][5][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the COX-2 signaling pathway, a typical workflow for screening potential inhibitors, and the logical structure of this comparative analysis.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: The COX-2 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Synthesize Pyridazinone Derivatives in_vitro In Vitro Screening: COX-1/COX-2 Inhibition Assay start->in_vitro calculate_ic50 Determine IC50 Values and Selectivity Index (SI) in_vitro->calculate_ic50 in_vivo In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema calculate_ic50->in_vivo Promising Candidates assess_edema Measure Paw Edema and Calculate % Inhibition in_vivo->assess_edema gastric_ulcer Assess Gastric Ulcerogenicity assess_edema->gastric_ulcer end End: Lead Compound Identification gastric_ulcer->end

Caption: A typical experimental workflow for evaluating novel COX-2 inhibitors.

Logical_Relationship main_topic Comparative Analysis of Pyridazinone-Based COX-2 Inhibitors intro Introduction: COX-2 and Pyridazinones main_topic->intro quant_data Quantitative Data: IC50 and Selectivity Tables main_topic->quant_data protocols Experimental Protocols: In Vitro and In Vivo Assays main_topic->protocols visualization Visualizations: Pathways and Workflows main_topic->visualization intro->quant_data conclusion Conclusion: Therapeutic Potential quant_data->conclusion protocols->conclusion visualization->conclusion

Caption: Logical structure of this comparative guide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis of pyridazinone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the COX enzyme activity (IC50).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing the heme cofactor.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the reaction buffer.

  • Incubation: To the wells of a 96-well plate, add the diluted enzyme, followed by the test compound or reference inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Progression: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay that measures the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8][9]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model for evaluating the anti-inflammatory activity of new compounds.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The degree of edema is expressed as the increase in paw volume or thickness. The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[10][11][12][13]

Conclusion

The pyridazinone scaffold represents a highly promising framework for the development of novel, selective COX-2 inhibitors. The comparative data presented in this guide, derived from recent preclinical studies, demonstrates that certain pyridazinone derivatives exhibit potent COX-2 inhibitory activity and high selectivity, in some cases comparable or superior to the established drug Celecoxib. The favorable in vivo anti-inflammatory effects and potentially improved gastrointestinal safety profiles underscore the therapeutic potential of this class of compounds. Further investigation, including comprehensive structure-activity relationship (SAR) studies and detailed toxicological profiling, is warranted to advance the most promising candidates toward clinical development. This guide serves as a valuable resource for researchers and drug development professionals actively seeking to innovate in the field of anti-inflammatory therapeutics.

References

Validating the Anti-inflammatory Effects of 5-Methyl-3(2H)-pyridazinone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 5-Methyl-3(2H)-pyridazinone and its derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib. Due to the limited publicly available in vivo data specifically for this compound, this guide utilizes data from structurally related pyridazinone derivatives to provide a comprehensive overview of the potential efficacy and mechanisms of this class of compounds.

Executive Summary

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their mechanism of selective cyclooxygenase-2 (COX-2) inhibition. This targeted action suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs like indomethacin. In vivo studies on various pyridazinone derivatives demonstrate potent anti-inflammatory activity, comparable and in some instances superior to established drugs like celecoxib and indomethacin, in rodent models of acute inflammation. The primary mechanism of action involves the downregulation of pro-inflammatory mediators such as prostaglandins, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), largely through the inhibition of the COX-2 enzyme and suppression of the NF-κB signaling pathway.

Comparative In Vivo Performance

The following tables summarize the quantitative data from in vivo studies on pyridazinone derivatives, comparing their anti-inflammatory efficacy with indomethacin and celecoxib in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Table 1: Comparison of Edema Inhibition in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Pyridazinone Derivative 5a105Comparable to Indomethacin & CelecoxibIndomethacin90.43
Pyridazinone Derivative 5f105Comparable to Indomethacin & CelecoxibCelecoxib78.96
Pyridazinone Derivative 6b103Comparable to Indomethacin & CelecoxibIndomethacin-
Pyridazinone Derivative 4a10588.8Celecoxib78.96
Pyridazinone Derivative 4b10585.5Indomethacin90.43
Pyridazinone Derivative 4d10579.36--
Pyridazinone Derivative 510581.25--
Pyridazinone Derivative 710583.33--

Note: Specific percentage inhibition for derivatives 5a and 5f were stated as "strong" and "comparable" in the source material. Data presented is a compilation from multiple studies on different pyridazinone derivatives.[1][2]

Table 2: Effects on Pro-Inflammatory Cytokines (In Vitro & In Vivo Implications)

CompoundModelTNF-α Reduction (%)IL-6 Reduction (%)Reference CompoundTNF-α / IL-6 Reduction (%)
Pyridazinone Derivative 5aLPS-induced RAW264.7 macrophages8776Celecoxib67 / 81
Pyridazinone Derivative 5a (mRNA)LPS-induced RAW264.7 macrophages8262Celecoxib68 / 70
Pyridazinone Derivative 5fLPS-induced RAW264.7 macrophages3532--
Pyridazinone Derivative 5f (mRNA)LPS-induced RAW264.7 macrophages2747--

Note: This data is from in vitro studies on macrophage cell lines, which are indicative of the potential in vivo mechanism of reducing inflammatory cytokine levels.[1][3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of pyridazinone derivatives are primarily attributed to their modulation of key signaling pathways involved in the inflammatory cascade.

COX-2 Inhibition Pathway

Pyridazinone derivatives, including this compound, are reported to be selective inhibitors of COX-2.[4][5] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the gastroprotective functions of COX-1.

COX2_Inhibition_Pathway COX-2 Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2)->Inflammation (Pain, Fever, Swelling) This compound This compound This compound->COX-2 Inhibits

Caption: COX-2 Inhibition by this compound.

NF-κB Signaling Pathway

Studies on pyridazinone derivatives have shown their ability to suppress the activation of Nuclear Factor-kappa B (NF-κB).[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. By inhibiting the NF-κB pathway, these compounds can exert a broad anti-inflammatory effect.

NFkB_Signaling_Pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activates TNF-α, IL-6, COX-2 TNF-α, IL-6, COX-2 Pro-inflammatory Gene Expression->TNF-α, IL-6, COX-2 This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits

Caption: NF-κB Pathway Inhibition by Pyridazinone Derivatives.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (or derivative)

  • Indomethacin or Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin/Celecoxib), and Test compound groups (various doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema (mL) = Paw volume at time 't' - Baseline paw volume

    • Percent Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Compound Administration Compound Administration Grouping->Compound Administration Baseline Paw Volume Measurement Baseline Paw Volume Measurement Compound Administration->Baseline Paw Volume Measurement Carrageenan Injection Carrageenan Injection Baseline Paw Volume Measurement->Carrageenan Injection Post-injection Paw Volume Measurement (hourly) Post-injection Paw Volume Measurement (hourly) Carrageenan Injection->Post-injection Paw Volume Measurement (hourly) Data Analysis (% Edema Inhibition) Data Analysis (% Edema Inhibition) Post-injection Paw Volume Measurement (hourly)->Data Analysis (% Edema Inhibition)

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

Objective: To assess the ability of a test compound to inhibit the systemic inflammatory response induced by LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (or derivative)

  • Dexamethasone (positive control)

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, LPS control, Positive control (Dexamethasone), and Test compound groups.

  • Compound Administration: Administer the test compound, positive control, or vehicle (e.g., p.o. or i.p.) one hour prior to LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg body weight).

  • Blood Collection: At a specified time point post-LPS injection (e.g., 1.5 or 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow blood to clot and centrifuge to obtain serum.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group to determine the percentage of inhibition.

Conclusion

The available in vivo data on pyridazinone derivatives strongly suggest that this compound holds significant potential as an effective anti-inflammatory agent. Its primary mechanism through selective COX-2 inhibition and modulation of the NF-κB signaling pathway positions it as a promising candidate for further investigation, with a potential for a favorable safety profile compared to traditional NSAIDs. Further in vivo studies directly evaluating this compound are warranted to definitively establish its efficacy and safety profile in direct comparison to current standards of care.

References

A Comparative Guide to the Cytotoxicity of Doxorubicin and Pyridazinone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin is a potent, widely used anticancer drug with a well-documented mechanism of action and extensive cytotoxicity data across numerous cancer cell lines. Its clinical utility is, however, often limited by significant side effects. Pyridazinone derivatives represent a diverse class of heterocyclic compounds that have garnered attention for their broad range of biological activities, including promising anticancer effects. While a direct comparison with 5-Methyl-3(2H)-pyridazinone is not possible due to a lack of specific data, studies on other pyridazinone derivatives suggest they may offer a different spectrum of activity and potentially a more favorable safety profile, warranting further investigation.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and selected pyridazinone derivatives in various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Citation
BFTC-905Bladder Cancer2.3[1]
MCF-7Breast Cancer2.5[1]
M21Skin Melanoma2.8[1]
HeLaCervical Carcinoma2.9[1]
UMUC-3Bladder Cancer5.1[1]
HepG2Hepatocellular Carcinoma12.2[1]
TCCSUPBladder Cancer12.6[1]
A549Lung Cancer> 20[1]
Huh7Hepatocellular Carcinoma> 20[1]
VMCUB-1Bladder Cancer> 20[1]
MDA-MB-231Breast Cancer0.9[2]
AMJ13Breast Cancer223.6 (µg/ml)[3]

Table 2: IC50 Values of Selected Pyridazinone Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Pyr-1¹MDA-MB-231Breast Cancer0.33[4]
Pyr-1¹A-549Lung Cancer~1.0[4]
Pyr-1¹HL-60Promyelocytic Leukemia~0.4[4]
Piperazinyl-methyl-3(2H)pyridazinone derivative (3a)A549Lung Cancer36.79[5]
Piperazinyl-methyl-3(2H)pyridazinone derivative (3a)DLD-1Colon Cancer94.27[5]
Piperazinyl-methyl-3(2H)pyridazinone derivative (3a)HepG2Liver Cancer85.82[5]

¹Pyr-1 is 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, a distinct but structurally related compound to the broader pyridazinone class.

Experimental Protocols

A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for accurate interpretation and comparison. The following is a standard protocol for the MTT assay, a common colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1][6]

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL in PBS) is added to each well. The plates are incubated for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.[6][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of doxorubicin and pyridazinone derivatives are mediated through distinct signaling pathways.

Doxorubicin's Mechanism of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms.[4][9] A primary mode of action is its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[4] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[9] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[4]

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action leading to cancer cell death.

Pyridazinone Derivatives' Potential Mechanism of Action

While the precise mechanisms for many pyridazinone derivatives are still under investigation, some studies suggest they can induce apoptosis through the intrinsic pathway.[4] This involves mitochondrial depolarization, activation of caspases (such as caspase-3), and DNA fragmentation.[4] Some derivatives have also been shown to generate oxidative and proteotoxic stress by causing an accumulation of ROS and impairing proteasome activity.[4]

pyridazinone_pathway Pyridazinone Pyridazinone Derivative Mitochondria Mitochondrial Depolarization Pyridazinone->Mitochondria Proteasome_Inhibition Proteasome Inhibition Pyridazinone->Proteasome_Inhibition ROS_Accumulation ROS Accumulation Pyridazinone->ROS_Accumulation Caspase_Activation Caspase-3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proteasome_Inhibition->Apoptosis ROS_Accumulation->Apoptosis experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Doxorubicin & Pyridazinone) Treatment 4. Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Abs_Reading 7. Absorbance Reading MTT_Assay->Abs_Reading Data_Analysis 8. Data Analysis & IC50 Calculation Abs_Reading->Data_Analysis

References

A Head-to-Head Comparison of 5-Methyl-3(2H)-pyridazinone and Other Pyridazinone Derivatives in Inflammation and Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives of this heterocyclic system have been extensively explored for their therapeutic potential, demonstrating efficacy as anti-inflammatory, analgesic, anticancer, and cardiovascular agents.[2][3] This guide provides a comparative analysis of 5-Methyl-3(2H)-pyridazinone and other key pyridazinone derivatives, focusing on their anti-inflammatory and analgesic properties. The information is supported by experimental data from various studies to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Biological Activity

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4] The following tables summarize the in vitro inhibitory activities of various pyridazinone derivatives against COX-1 and COX-2, as well as their in vivo anti-inflammatory and analgesic effects.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different laboratories.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyridazinone Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundIC₅₀ (µM)SI (COX-1/COX-2)
This compound Scaffold
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B0.251N/ARoflumilast--
Other Pyridazinone Derivatives
Compound 5a¹COX-20.7716.70Celecoxib0.3537.03
COX-112.87Indomethacin0.420.50
Compound 5f¹COX-21.8913.38Celecoxib0.3537.03
COX-125.29Indomethacin0.420.50
Compound 6b²COX-20.186.33Celecoxib0.35-
COX-11.14Indomethacin0.50-
Compound 4c²COX-20.26-Celecoxib0.35-
Trimethoxy derivative 5f³COX-21.50>133.3Celecoxib1.85>108.1
COX-1>200Indomethacin15.20.04
Trimethoxy derivative 6f³COX-21.15>173.9Celecoxib1.85>108.1
COX-1>200Indomethacin15.20.04

¹Data from[5]. ²Data from[6]. ³Data from[7].

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives

CompoundAssayDose (mg/kg)% Inhibition of Edema (at 3h)% Inhibition of WrithingReference Compound% Inhibition
Other Pyridazinone Derivatives
Compound 5a¹Carrageenan-induced paw edema (rat)10Comparable to Indomethacin-Indomethacin-
Compound 5f¹Carrageenan-induced paw edema (rat)10Comparable to Indomethacin-Indomethacin-
Compound 8d⁴Carrageenan-induced paw edema (mouse)200Similar to IndomethacinSignificantIndomethacin-
4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinonePhenylbenzoquinone-induced writhing (mouse)--7 times > EmorfazoneEmorfazone-

¹Data from[5][8]. ⁴Data from[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of pyridazinone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • TMPD (chromogenic substrate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Microplate reader

  • Procedure:

    • Add assay buffer, heme, and the COX enzyme to the wells of a 96-well plate.

    • Add the test compound or vehicle (DMSO) to the respective wells.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm at different time points.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[7]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[3][10]

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[11]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Carrageenan solution (e.g., 1% w/v in saline)

    • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin)

    • Plethysmometer or calipers to measure paw volume/thickness

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[12]

Measurement of TNF-α and IL-6 Levels by ELISA

This assay quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[13][14]

  • Materials:

    • Cell line (e.g., RAW 264.7 murine macrophages)

    • Lipopolysaccharide (LPS) to induce cytokine production

    • Test compounds

    • Commercially available ELISA kits for TNF-α and IL-6

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[15][16][17]

    • The absorbance is read on a microplate reader, and the concentration of the cytokine is determined from a standard curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway of 6-Methylpyridazinone Derivatives PDE4B PDE4B cAMP ↑ cAMP PDE4B->cAMP Leads to PKA ↑ PKA cAMP->PKA CREB ↑ CREB PKA->CREB NFkB ↓ NF-κB Activation CREB->NFkB TNFa ↓ TNF-α NFkB->TNFa IL6 ↓ IL-6 NFkB->IL6 Compound 6-Methylpyridazinone Derivative Compound->PDE4B Inhibition G cluster_workflow Experimental Workflow: In Vivo Anti-inflammatory Assay start Animal Acclimatization dosing Compound Administration (Oral/IP) start->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Results analysis->end

References

Cross-Validating the Mechanism of Action of 5-Methyl-3(2H)-pyridazinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 5-Methyl-3(2H)-pyridazinone, a member of the pharmacologically significant pyridazinone class of compounds. Due to the limited publicly available experimental data specifically for this compound, this document utilizes data from structurally related and well-characterized pyridazinone analogs to cross-validate its potential biological activities. The guide focuses on three primary anti-inflammatory pathways: Cyclooxygenase-2 (COX-2) inhibition, Phosphodiesterase 4 (PDE4) inhibition, and modulation of the NF-κB signaling pathway. Detailed experimental protocols and comparative data with established drugs are provided to facilitate further research and drug development efforts.

Potential Mechanisms of Action and Comparative Efficacy

Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, with anti-inflammatory effects being a prominent feature.[1][2] The underlying mechanisms are believed to involve the modulation of key inflammatory mediators and signaling pathways.

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Several pyridazinone derivatives have been investigated as selective COX-2 inhibitors.

Comparative Inhibitory Activity against COX-1 and COX-2:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Representative Pyridazinone Analog Not AvailableNot AvailableNot Available
Celecoxib (Reference)7.60.04190
Indomethacin (Reference)0.11.70.06
Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines. Certain pyridazinone derivatives have shown potential as PDE4 inhibitors.[3]

Comparative Inhibitory Activity against PDE4:

CompoundPDE4 IC50 (nM)
Representative Pyridazinone Analog Not Available
Roflumilast (Reference)0.8
Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway through Toll-like receptor 4 (TLR4).

Experimental Evidence for NF-κB Pathway Modulation:

While direct quantitative data for this compound's effect on NF-κB is scarce, the anti-inflammatory properties of related pyridazinone compounds suggest a potential role in modulating this pathway. For instance, the clinically used pyridazinone, Emorfazone, has been shown to inhibit the release of bradykinin-like substances, which are involved in inflammatory signaling.[1][4] Further investigation is required to determine the specific effects of this compound on NF-κB activation and downstream target gene expression.

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference inhibitors (Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 96-well plate, add the reaction buffer, followed by the enzyme (COX-1 or COX-2).

  • Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates) add_reagents Add Buffer and Enzyme to 96-well Plate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds and Controls prep_compounds->add_compounds add_reagents->add_compounds pre_incubate Pre-incubate (10 min, RT) add_compounds->pre_incubate start_reaction Initiate Reaction (Add Arachidonic Acid & TMPD) pre_incubate->start_reaction read_plate Measure Absorbance (590 nm, kinetic) start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the in vitro COX inhibition assay.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the IC50 of a test compound against the PDE4 enzyme.

Materials:

  • Human recombinant PDE4 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Scintillation cocktail

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compound (this compound) and reference inhibitor (Roflumilast) dissolved in DMSO

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, followed by the PDE4 enzyme.

  • Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding [³H]-cAMP to all wells.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.2 M ZnSO₄).

  • Add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, [3H]-cAMP) add_reagents Add Buffer and Enzyme to 96-well Plate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds and Controls prep_compounds->add_compounds add_reagents->add_compounds pre_incubate Pre-incubate (10 min, 30°C) add_compounds->pre_incubate start_reaction Initiate Reaction (Add [3H]-cAMP) pre_incubate->start_reaction incubate Incubate (30 min, 30°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_scintillant Add Scintillation Cocktail stop_reaction->add_scintillant read_plate Measure Radioactivity add_scintillant->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the in vitro PDE4 inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) and reference drug (Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Signaling Pathway Visualization

The following diagram illustrates the LPS-induced NF-κB signaling pathway, a key inflammatory cascade that may be modulated by pyridazinone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 binds TLR4 TLR4 MD2 MD-2 TLR4->MD2 associates with MyD88 MyD88 MD2->MyD88 recruits CD14->TLR4 presents to IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NFκB NF-κB (p50/p65) NFκB->IκBα bound by NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates to IκBα_P->NFκB releases Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation DNA DNA NFκB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes induces

Caption: LPS-induced NF-κB signaling pathway.

Conclusion

The pyridazinone scaffold represents a promising template for the development of novel anti-inflammatory agents. While specific experimental data for this compound is limited, the known activities of related analogs suggest potential mechanisms of action involving the inhibition of COX-2 and PDE4, and the modulation of the NF-κB signaling pathway. The experimental protocols and comparative data provided in this guide offer a framework for the systematic cross-validation of these mechanisms. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Biological Effects of a Novel Pyridazinone Derivative, Pyr-1, Across Diverse Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with broad-spectrum efficacy and reproducible biological activity remains a paramount objective. This guide provides a comparative overview of the biological effects of 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, herein referred to as Pyr-1, a novel pyridazinone derivative. The data presented herein, derived from a comprehensive study by Gutierrez et al. (2019), demonstrates the compound's potent cytotoxic effects across a panel of human cancer cell lines, offering insights into its reproducibility and potential as an anti-neoplastic agent.

Initially, this investigation sought to evaluate the biological effects of 5-Methyl-3(2H)-pyridazinone. However, a thorough review of the scientific literature revealed a scarcity of specific data for this particular compound. In contrast, substantial research is available for Pyr-1, a compound that has demonstrated significant cytotoxicity against a wide array of cancer cell lines.[1] Therefore, this guide has been adapted to focus on Pyr-1 to provide a robust and data-supported comparative analysis.

Quantitative Analysis of Cytotoxicity

Pyr-1 has exhibited potent cytotoxic activity against 22 human cancer cell lines, with its efficacy being most pronounced in leukemia, breast, and lung cancer cell lines when compared to non-cancerous MCF-10A breast epithelial cells.[1] The half-maximal cytotoxic concentrations (CC50) for a selection of these cell lines are summarized in the table below, illustrating the compound's broad therapeutic window and selective cytotoxicity.

Cell LineCancer TypeCC50 (µM)
Leukemia
CEMT-cell Acute Lymphoblastic Leukemia0.19
HL-60Acute Promyelocytic Leukemia0.39
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer0.43
MDA-MB-468Triple-Negative Breast Cancer0.58
Lung Cancer
A-549Non-Small Cell Lung Cancer0.88
Non-Cancerous Control
MCF-10ABreast Epithelial Cells>10

Table 1: Cytotoxic effects of Pyr-1 on various human cancer cell lines and a non-cancerous control. Data extracted from Gutierrez et al. (2019).[1]

Mechanism of Action: Induction of Apoptosis and Proteotoxic Stress

Further investigation into the mechanism of action of Pyr-1, primarily conducted on the HL-60 acute promyelocytic leukemia cell line, has revealed that the compound induces cell death through the intrinsic apoptotic pathway.[1] This is characterized by several key cellular events:

  • Mitochondrial Depolarization: Treatment with Pyr-1 leads to a dose-dependent increase in mitochondrial membrane depolarization.[1]

  • Caspase-3 Activation: A significant activation of caspase-3, a critical executioner caspase in apoptosis, was observed in Pyr-1-treated HL-60 cells.[1]

  • Reactive Oxygen Species (ROS) Accumulation: The compound triggers the accumulation of reactive oxygen species, contributing to oxidative stress.[1]

  • Proteasome Inhibition: Pyr-1 impairs proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress.[1]

Experimental Protocols

The following are summarized methodologies for the key experiments conducted to evaluate the biological effects of Pyr-1.

Cell Lines and Culture: Human cancer cell lines, including MDA-MB-231, MDA-MB-468, A-549, CEM, and HL-60, along with the non-cancerous MCF-10A cell line, were used. Adherent cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Suspension cell lines were cultured in RPMI-1640 medium. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (DNS Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric assays. Cells were seeded in 96-well plates and treated with various concentrations of Pyr-1 for a specified duration. The absorbance was measured to determine the percentage of viable cells and calculate the CC50 values.

Apoptosis and Necrosis Analysis (Flow Cytometry): Phosphatidylserine externalization, an early marker of apoptosis, was detected using Annexin V staining. Cells were treated with Pyr-1, stained with Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry.

Mitochondrial Health Assessment: Mitochondrial membrane potential was evaluated using a fluorescent dye such as JC-1. A shift in fluorescence from red to green indicates mitochondrial depolarization.

Caspase-3 Activation Assay: The activation of caspase-3 was measured using a substrate that becomes fluorescent upon cleavage by the active enzyme. The fluorescence was quantified by flow cytometry.

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). An increase in fluorescence intensity indicates higher ROS levels.

Western Blotting for Poly-ubiquitinated Proteins: Cell lysates from Pyr-1-treated and control cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ubiquitin to detect the accumulation of poly-ubiquitinated proteins.

Visualizing the Molecular and Experimental Pathways

To further elucidate the processes involved, the following diagrams were generated using the DOT language.

G Pyr1 Pyr-1 ROS ROS Accumulation Pyr1->ROS induces Proteasome Proteasome Pyr1->Proteasome inhibits Mitochondria Mitochondria Pyr1->Mitochondria affects ROS->Mitochondria damages UbProteins Poly-ubiquitinated Proteins Proteasome->UbProteins degrades Apoptosis Apoptosis UbProteins->Apoptosis contributes to Mito_Depol Mitochondrial Depolarization Mitochondria->Mito_Depol leads to Caspase3 Caspase-3 Activation Mito_Depol->Caspase3 triggers Caspase3->Apoptosis executes

Caption: Proposed signaling pathway of Pyr-1 inducing apoptosis.

G Start Cancer Cell Lines Culture Cell Seeding & Culture Start->Culture Treatment Treatment with Pyr-1 (Varying Concentrations) Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Biological Assays Incubation->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis Mechanism Mechanistic Assays (ROS, Caspase, etc.) Assay->Mechanism Data Data Acquisition & Analysis Cytotoxicity->Data Apoptosis->Data Mechanism->Data CC50 CC50 Determination Data->CC50 ApoptosisQuant Quantification of Apoptosis Data->ApoptosisQuant MechanismQuant Quantification of Mechanistic Markers Data->MechanismQuant

Caption: General experimental workflow for evaluating Pyr-1 effects.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-3(2H)-pyridazinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 5-Methyl-3(2H)-pyridazinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling. Based on available safety data sheets, the primary hazards associated with this substance include:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[2]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Suspected of damaging fertility or the unborn child.[1]

Due to these potential health risks, all waste containing this compound, including contaminated consumables and personal protective equipment (PPE), must be treated as hazardous waste.

Personal Protective Equipment (PPE) Requirements

Before handling or disposing of this compound, personnel must be equipped with the appropriate PPE to minimize exposure.

PPE ItemSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Wear a lab coat. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed for pure compound waste, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials.

1. Risk Assessment and Preparation:

  • Review the Safety Data Sheet (SDS) for this compound before beginning any work.
  • Designate a clearly labeled, sealable, and chemically compatible container for hazardous waste. The label must include "Hazardous Waste" and the chemical name: this compound.

2. Waste Collection:

  • Carefully transfer all waste containing this compound into the designated hazardous waste container.[3]
  • This includes any residual solid material, contaminated disposable labware, and absorbent materials used for spills.
  • Avoid mixing with incompatible wastes.

3. Decontamination of Reusable Equipment:

  • Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.
  • Use an appropriate solvent (e.g., ethanol or isopropanol) to rinse the equipment, followed by a thorough wash with soap and water.
  • Collect the initial solvent rinse as hazardous waste.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4]
  • Wear the appropriate PPE as detailed in the table above.
  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
  • Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[3]
  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

5. Final Disposal:

  • Securely seal the hazardous waste container.[3]
  • Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][5]
  • Dispose of the contents and the container through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Handling & Collection cluster_final Final Disposal start Start: Generation of This compound Waste assess Consult Safety Data Sheet (SDS) start->assess ppe Don Appropriate PPE assess->ppe container Prepare Labeled Hazardous Waste Container ppe->container waste_type Type of Waste? container->waste_type solid_waste Solid Waste / Contaminated Disposables waste_type->solid_waste Solid spill_waste Spill Occurs waste_type->spill_waste Spill decon_waste Reusable Equipment Decontamination waste_type->decon_waste Decontamination collect_solid Transfer to Hazardous Waste Container solid_waste->collect_solid contain_spill Contain with Inert Absorbent Material spill_waste->contain_spill rinse_equip Rinse with Solvent decon_waste->rinse_equip seal Securely Seal Container collect_solid->seal collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill clean_spill Clean Spill Area collect_spill->clean_spill clean_spill->collect_solid collect_rinse Collect Solvent Rinse as Hazardous Waste rinse_equip->collect_rinse collect_rinse->collect_solid wash_equip Wash with Soap & Water collect_rinse->wash_equip store Store in Designated Safe Area seal->store dispose Arrange Pickup by Licensed Hazardous Waste Contractor store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 5-Methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 5-Methyl-3(2H)-pyridazinone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes.[1]
Hand Protection Chemical-resistant glovesNitrile, latex, or vinyl gloves are suitable for preventing skin contact.[2]
Body Protection Protective ClothingA lab coat or disposable coveralls should be worn to protect the skin.[3]
Respiratory Protection Air-purifying respiratorUse in well-ventilated areas. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]

Operational Plan: Safe Handling and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the specified PPE.[3]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before breaks or leaving the laboratory.[6]

Disposal:

  • Waste Collection: Dispose of contents and containers in a suitable, closed container labeled for chemical waste.[6]

  • Regulatory Compliance: All disposal procedures must be in accordance with local, state, and federal regulations for hazardous waste.[3][5]

Immediate First Aid Plan

In the event of exposure to this compound, follow these first aid measures immediately.

Skin Contact:

  • Immediately remove any contaminated clothing.[5][7]

  • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][8]

  • If skin irritation occurs, seek medical attention.[5]

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[5]

Inhalation:

  • Move the individual to fresh air at once.[5][8]

  • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[5][8]

  • Seek medical attention if symptoms persist.[5]

Ingestion:

  • Rinse the mouth with water.[5]

  • Do not induce vomiting.[5]

  • Never give anything by mouth to an unconscious person.[5]

  • Call a physician or poison control center immediately.[5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem disp_collect Collect waste in a labeled, sealed container handle_avoid Avoid creating dust/aerosols handle_chem->handle_avoid handle_avoid->disp_collect disp_rules Dispose according to regulations disp_collect->disp_rules em_exposure Exposure Occurs em_skin Skin Contact em_exposure->em_skin em_eye Eye Contact em_exposure->em_eye em_inhale Inhalation em_exposure->em_inhale em_ingest Ingestion em_exposure->em_ingest em_first_aid Administer Immediate First Aid em_skin->em_first_aid em_eye->em_first_aid em_inhale->em_first_aid em_ingest->em_first_aid em_medical Seek Medical Attention em_first_aid->em_medical

Caption: Workflow for the safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
5-Methyl-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.